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2-Methyl-3-(morpholin-4-yl)propan-1-amine Documentation Hub

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  • Product: 2-Methyl-3-(morpholin-4-yl)propan-1-amine
  • CAS: 137048-92-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-Methyl-3-(morpholin-4-yl)propan-1-amine

This guide details the synthesis pathway for 2-Methyl-3-(morpholin-4-yl)propan-1-amine , a structural analog of the common linker 3-morpholinopropylamine, distinguished by a methyl branch at the C2 position.[1] This modi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis pathway for 2-Methyl-3-(morpholin-4-yl)propan-1-amine , a structural analog of the common linker 3-morpholinopropylamine, distinguished by a methyl branch at the C2 position.[1] This modification is frequently employed in medicinal chemistry to introduce conformational constraints or modulate metabolic stability in kinase inhibitors and GPCR ligands.[1]

Executive Summary & Retrosynthetic Analysis

The synthesis of 2-Methyl-3-(morpholin-4-yl)propan-1-amine is most efficiently achieved through a two-step sequence: Aza-Michael Addition followed by Nitrile Reduction .[1] This route is preferred over direct alkylation (e.g., using 3-chloro-2-methylpropylamine) due to superior atom economy, avoidance of over-alkylation byproducts, and the availability of low-cost starting materials.[1]

Retrosynthetic Logic
  • Disconnection: The C1-N bond (primary amine) is derived from a nitrile precursor.[1]

  • Precursor: 2-Methyl-3-morpholinopropanenitrile.[1]

  • Starting Materials: Morpholine (Nucleophile) and Methacrylonitrile (Michael Acceptor).[1]

Retrosynthesis Target Target: 2-Methyl-3-(morpholin-4-yl)propan-1-amine Intermediate Intermediate: 2-Methyl-3-morpholinopropanenitrile Target->Intermediate Reduction (C≡N → CH2-NH2) SM1 Starting Material 1: Morpholine Intermediate->SM1 Michael Disconnection SM2 Starting Material 2: Methacrylonitrile Intermediate->SM2 Michael Disconnection

Figure 1: Retrosynthetic disconnection showing the nitrile route.

Primary Synthesis Pathway[1]

Step 1: Aza-Michael Addition

Reaction: Conjugate addition of morpholine to methacrylonitrile.[1] Mechanism: The secondary amine (morpholine) attacks the


-carbon of the 

-unsaturated nitrile.[1] The methyl group at the

-position of the acceptor does not significantly sterically hinder the attack but does stabilize the intermediate enolate.[1]
ParameterSpecification
Reagents Morpholine (1.0 equiv), Methacrylonitrile (1.1 equiv)
Catalyst Glacial Acetic Acid (5-10 mol%) or neat (uncatalyzed)
Solvent Methanol (optional) or Solvent-free (Green Chemistry)
Temperature 60–80 °C
Yield Target >90%

Protocol 1: Synthesis of 2-Methyl-3-morpholinopropanenitrile

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and dropping funnel.

  • Addition: Add Morpholine (1.0 mol) to the flask. Heat to 40°C.

  • Controlled Feed: Add Methacrylonitrile (1.1 mol) dropwise over 60 minutes. Note: The reaction is exothermic.[1] Maintain internal temperature <85°C.

  • Completion: Stir at 70°C for 4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) or GC-MS.[1]

  • Workup: Evaporate excess methacrylonitrile under reduced pressure. The residue is typically pure enough for the next step.[1] If necessary, distill under high vacuum.[1]

Critical Safety Note: Methacrylonitrile is highly toxic (similar to cyanide). All operations must be performed in a functioning fume hood.[1]

Step 2: Nitrile Reduction

Reaction: Reduction of the nitrile group to a primary amine. Choice of Method:

  • Method A (Industrial/Scale-up): Catalytic Hydrogenation (Raney Nickel).[1] Most cost-effective but requires high-pressure equipment.[1]

  • Method B (Laboratory): Lithium Aluminum Hydride (LAH).[1] Easier for small batches (<10g) but generates aluminum salts.[1]

Protocol 2 (Method A): Catalytic Hydrogenation (Raney Ni)

  • Vessel: High-pressure autoclave (e.g., Parr reactor).

  • Loading: Load the nitrile intermediate from Step 1 dissolved in Methanol (concentration ~10-20%).

  • Catalyst: Add Raney Nickel (10-20 wt% loading).[1] Warning: Raney Ni is pyrophoric.[1] Handle as a slurry in water/alcohol.[1]

  • Additive: Add Ammonia (NH₃) in methanol (approx. 5 equiv). Crucial Insight: Ammonia suppresses the formation of secondary amines (dimerization) by shifting the equilibrium away from the imine intermediate reacting with the product amine.[1]

  • Reaction: Pressurize with H₂ (40–60 bar) and heat to 80–100°C for 6–12 hours.

  • Workup: Filter catalyst carefully (keep wet). Concentrate filtrate.[1] Distill the crude amine under vacuum to obtain the pure product.[1]

Protocol 2 (Method B): LAH Reduction (Lab Scale)

  • Setup: Dry 3-neck flask, N₂ atmosphere, ice bath.

  • Reagent: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF.

  • Addition: Add nitrile intermediate (dissolved in THF) dropwise at 0°C.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).

  • Isolation: Filter the granular precipitate. Dry the filtrate (Na₂SO₄) and concentrate.[1]

Process Flow & Logic Visualization

The following diagram illustrates the complete workflow, including critical decision points for purification.

ProcessFlow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reduction Start Morpholine + Methacrylonitrile React1 Reaction: 70°C, 4h (Exotherm Control) Start->React1 Strip Strip Excess Nitrile (Vacuum) React1->Strip Choice Scale Decision? Strip->Choice Raney Route A: Raney Ni/H2 + NH3 (Suppress Dimer) Choice->Raney >50g Batch LAH Route B: LiAlH4/THF (Lab Scale) Choice->LAH <10g Batch Purification Distillation / Purification Raney->Purification LAH->Purification Final Product: 2-Methyl-3-(morpholin-4-yl)propan-1-amine Purification->Final

Figure 2: Process flow diagram highlighting scale-dependent reduction strategies.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed.

TechniqueExpected Signal Characteristics
¹H NMR (CDCl₃)

0.95 (d, 3H):
Methyl group doublet (characteristic of the branched chain).

2.3-2.5 (m, 6H):
Morpholine CH₂ adjacent to N + propyl CH₂.

2.6 (d, 2H):
CH₂ adjacent to primary amine.

3.6 (t, 4H):
Morpholine CH₂ adjacent to O.
MS (ESI+) [M+H]⁺ = 159.15 (Calc.[1][2] MW: 158.24).[2]
Appearance Colorless to pale yellow oil.[1] Hygroscopic.

Safety and Handling

  • Methacrylonitrile: High acute toxicity.[1] LD50 (oral, rat) ~25 mg/kg.[1] Use strictly in a hood. Treat waste with bleach (hypochlorite) to oxidize residual cyanide functionalities before disposal.[1]

  • Raney Nickel: Pyrophoric when dry.[1] Never expose to air without a solvent cover.[1]

  • Product: The final amine is corrosive and can cause skin burns.[1] Store under inert gas (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO₂.[1]

References

  • Michael Addition of Amines: Rulev, A. Y. "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews, 80(3), 197–218 (2011).[1]

  • Nitrile Reduction Standards: "Reduction of Nitriles to Amines." Organic Chemistry Portal.

  • Raney Nickel Handling: "Guidelines for Safe Handling of Raney Nickel." Sigma-Aldrich Technical Bulletins.

  • Analogous Synthesis (Unmethylated): "Synthesis of 3-morpholinopropylamine." PubChem Compound Summary for CID 31362. [1]

Sources

Exploratory

Strategic Building Block: 2-Methyl-3-(morpholin-4-yl)propan-1-amine

This guide serves as an advanced technical resource for 2-Methyl-3-(morpholin-4-yl)propan-1-amine (CAS 163453-33-4), a specialized building block employed in high-value medicinal chemistry campaigns. Technical Guide & Ap...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 2-Methyl-3-(morpholin-4-yl)propan-1-amine (CAS 163453-33-4), a specialized building block employed in high-value medicinal chemistry campaigns.

Technical Guide & Application Whitepaper

CAS Number: 163453-33-4 Formula: C₈H₁₈N₂O Molecular Weight: 158.24 g/mol IUPAC Name: 2-methyl-3-(morpholin-4-yl)propan-1-amine

Executive Summary

In the landscape of drug discovery, 2-Methyl-3-(morpholin-4-yl)propan-1-amine represents a "privileged linker" motif. Unlike linear diamines, the inclusion of the C2-methyl group introduces a critical element of conformational constraint , reducing the entropic penalty upon protein binding. Furthermore, the terminal morpholine ring serves as a robust solubilizing moiety that modulates LogD without introducing significant metabolic liability (unlike labile piperazines).

This guide delineates the synthesis, physiochemical profile, and strategic application of this scaffold in Kinase Inhibitor and GPCR ligand design.

Physiochemical Profile & Drug-Like Properties

Understanding the "Chameleon Effect" of this molecule—capable of acting as both a hydrogen bond acceptor and a cationic center—is vital for formulation.

PropertyValue / DescriptionImpact on Drug Design
LogP (Predicted) -0.3 to 0.1Ideal for lowering the lipophilicity of greasy aromatic cores.
pKa (Basic N) ~9.8 (Primary Amine)High basicity ensures protonation at physiological pH, aiding solubility.
pKa (Morpholine N) ~8.3Secondary basic center; modulates lysosomal trapping.
Topological Polar Surface Area (TPSA) ~38 ŲExcellent membrane permeability profile (<140 Ų).
Rotatable Bonds 4The C2-methyl restricts the rotation of the propyl chain, potentially locking bioactive conformations.

Synthetic Methodologies

Route A: The "Methacrolein" Industrial Route (Preferred)

This route is favored for scale-up due to atom economy and the avoidance of alkyl halide genotoxins. It exploits the reactivity of Methacrolein , a common industrial intermediate.[1][2][3][4]

Mechanism:

  • Conjugate Addition (Michael Type): Morpholine undergoes 1,4-addition to methacrolein. The steric bulk of the methyl group directs the attack but requires controlled temperature to prevent polymerization.

  • Reductive Amination: The resulting aldehyde is treated with ammonia (or an ammonia equivalent like ammonium acetate) and a reducing agent (NaBH₃CN or H₂/Pd-C).

Route B: The "Nucleophilic Substitution" Lab Route

Useful for rapid, small-scale generation using readily available alkyl halides.

  • Reagents: 3-Chloro-2-methylpropan-1-amine (HCl salt) + Morpholine (excess).

  • Conditions: Reflux in Acetonitrile/K₂CO₃.

  • Drawback: Potential for bis-alkylation (dimerization) if stoichiometry is not strictly controlled.

Visualized Synthesis Workflow

The following diagram details the scalable Methacrolein Route , highlighting the critical intermediate 3-morpholino-2-methylpropanal.

SynthesisPath Methacrolein Methacrolein (Precursor) Intermediate 3-Morpholino-2-methylpropanal (Aldehyde Intermediate) Methacrolein->Intermediate 1,4-Addition (0-25°C) Morpholine Morpholine Morpholine->Intermediate Reduction Reductive Amination (H2/Pd-C or NaBH3CN) Intermediate->Reduction Imine Formation Ammonia NH3 / NH4OAc Ammonia->Reduction Target Target Amine CAS 163453-33-4 Reduction->Target Yield: ~85%

Caption: Scalable synthesis via Michael addition of morpholine to methacrolein followed by reductive amination.

Strategic Applications in Medicinal Chemistry

Kinase Inhibitor Design (Solubilizing Tail)

In Tyrosine Kinase Inhibitors (TKIs), the solvent-exposed region often tolerates bulky, polar groups.

  • Role of CAS 163453-33-4: It is coupled to the core scaffold (e.g., Quinazoline, Pyrimidine) via an amide or urea linkage.

  • The "Methyl Effect": The C2-methyl group introduces chirality. In many cases, one enantiomer will fold back to interact with the kinase hinge region or avoid a steric clash with the ribose binding pocket, boosting potency by 10-100x compared to the des-methyl analog.

GPCR Ligands (Linkerology)

For bivalent ligands targeting GPCRs (e.g., Dopamine/Serotonin receptors), the distance between the primary pharmacophore and the secondary binding site is critical.

  • Protocol: The primary amine is acylated to attach the pharmacophore. The morpholine remains protonated, engaging in cation-pi interactions with conserved aromatic residues (e.g., Trp/Phe) in the receptor tunnel.

Experimental Workflow: Amide Coupling

Objective: Attach CAS 163453-33-4 to a Carboxylic Acid Core (R-COOH).

  • Activation: Dissolve R-COOH (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 min at RT to form the activated ester.

  • Addition: Add 2-Methyl-3-(morpholin-4-yl)propan-1-amine (1.1 eq).

  • Reaction: Monitor by LC-MS. The reaction is typically complete in 2-4 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.

    • Note: Do not wash with strong acid, or you will extract the product into the aqueous phase due to the morpholine/amine basicity.

Analytical & Handling Standards

Storage & Stability
  • State: Colorless to pale yellow oil (free base); Hygroscopic solid (HCl salt).

  • Oxidation: Secondary amines and morpholines are susceptible to N-oxidation over time. Store under Argon at 4°C.

  • CO₂ Sensitivity: Primary amines rapidly absorb atmospheric CO₂ to form carbamates. Keep tightly sealed.

Quality Control (NMR/MS)
  • ¹H NMR (CDCl₃, 400 MHz): Look for the doublet of the C2-methyl group at ~0.9-1.1 ppm. The morpholine CH₂ protons appear as multiplets at ~2.4 ppm (N-adjacent) and ~3.7 ppm (O-adjacent).

  • Mass Spec: ESI+ [M+H]⁺ = 159.15.

SAR Decision Logic

Use the following logic flow to determine if this building block is appropriate for your lead optimization.

SAR_Logic Start Lead Compound Low Solubility / High LogP? CheckSpace Is Solvent-Exposed Region Available? Start->CheckSpace Yes CheckMetab Is Piperazine Metabolically Unstable? CheckSpace->CheckMetab Yes Constraint Is Rotational Entropy Killing Potency? CheckMetab->Constraint Yes Decision1 Use CAS 163453-33-4 (Morpholine = Stable) Decision2 Use Linear Analog (No Methyl) Constraint->Decision1 Yes (Need Constraint) Constraint->Decision2 No (Flexibility OK)

Caption: Decision tree for selecting 2-methyl-3-morpholinopropyl linkers in Lead Optimization.

References

  • Methacrolein Synthesis & Reactivity

    • Title: Mechanism and Kinetic Study on Synthesis of Methacrolein C
    • Source: Semantic Scholar (2023).
    • URL:[Link]

  • Morpholine Chemistry & Applications

    • Title: Morpholine - Chemical Properties and Industrial Production.
    • Source: Wikipedia (General Reference for Morpholine Reactivity).
    • URL:[Link][5][6]

  • Compound Identity & Properties

    • Title: 2-Methyl-3-(morpholin-4-yl)propan-1-amine (PubChem CID 17609127).
    • Source: PubChem / Uni.lu.
    • URL:[Link]

  • Related Synthetic Protocols (Morpholino Oligomers)

    • Title: Fully automated fast-flow synthesis of antisense phosphorodiamid
    • Source: Nature Communications (2021).[7]

    • URL:[Link][7]

Sources

Foundational

The Multifaceted Biological Potential of Substituted Morpholine Propanamines: A Technical Guide for Drug Discovery

Introduction: The Morpholine Propanamine Scaffold - A Privileged Structure in Medicinal Chemistry The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Propanamine Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Its inclusion in a molecule can enhance aqueous solubility, metabolic stability, and receptor affinity, making it a "privileged structure" in drug design.[1] This guide focuses on a specific and highly promising subclass: substituted morpholine propanamines. These compounds, characterized by a morpholine ring linked to a propanamine chain with various substitutions, have demonstrated a remarkable breadth of biological activities. Their synthetic tractability and the potential for diverse functionalization make them a compelling scaffold for the development of novel therapeutics.

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted morpholine propanamines. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate discovery and innovation in this chemical space.

Core Synthetic Strategies: Building the Morpholine Propanamine Backbone

The synthesis of substituted morpholine propanamines is most commonly achieved through the Mannich reaction, a three-component condensation that offers a convergent and atom-economical approach to these structures.[2] This reaction involves an active hydrogen compound (such as a ketone), formaldehyde, and a secondary amine (in this case, morpholine).[3] The choice of starting materials allows for extensive diversification of the final product, a key advantage in generating compound libraries for screening.

General Structure of Substituted Morpholine Propanamines

The core structure consists of a morpholine ring connected via a three-carbon propanamine linker to a variously substituted aromatic or heterocyclic moiety.

G cluster_0 Substituted Morpholine Propanamine Scaffold R1 R1 Scaffold->R1 N_amine N Scaffold->N_amine C1 N_amine->C1 Morpholine Morpholine Ring (O, N heterocycle) N_amine->Morpholine C2 C1->C2 C3 C2->C3 Aryl Substituted Aryl/Heteroaryl (R2, R3, etc.) C3->Aryl

Caption: General chemical scaffold of a substituted morpholine propanamine.

Exemplary Synthetic Protocol: Mannich Reaction for 1-(4-chlorophenyl)-3-morpholinopropan-1-one

This protocol details a classic Mannich reaction, a cornerstone for synthesizing β-amino ketones which are precursors to the target propanamines. The selection of a substituted acetophenone allows for the introduction of specific aryl moieties, a critical step in tuning the biological activity of the final compound. The use of morpholine hydrochloride ensures the in-situ formation of the reactive iminium ion intermediate.

Materials:

  • 4-Chloroacetophenone

  • Paraformaldehyde

  • Morpholine hydrochloride

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloroacetophenone (1 mole equivalent), paraformaldehyde (1.2 mole equivalents), and morpholine hydrochloride (1.1 mole equivalents) in ethanol.

  • Reaction: Add a few drops of concentrated hydrochloric acid as a catalyst. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol under reduced pressure.

  • Extraction: To the residue, add water and basify with a 10% sodium hydroxide solution until a pH of 9-10 is reached. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 1-(4-chlorophenyl)-3-morpholinopropan-1-one.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.

Antimicrobial Activity: A Promising Avenue for New Antibacterials

Substituted morpholine propanamines have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of both Gram-positive and Gram-negative bacteria. The morpholine moiety is thought to enhance the penetration of the compounds through the bacterial cell wall, while the substituted aryl group can be tailored to interact with specific bacterial targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro potency of an antimicrobial agent.[4] This protocol provides a detailed, step-by-step method for performing a broth microdilution MIC assay, a self-validating system for quantifying antimicrobial efficacy.

Materials:

  • Test compounds (substituted morpholine propanamines)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Quantitative Data: Antimicrobial Activity of Substituted Morpholinopropanamines
Compound IDSubstitution PatternS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
MPA-1 4-Chloro-phenyl816[1]
MPA-2 3,4-Dichloro-phenyl48[1]
MPA-3 4-Nitro-phenyl1632[1]
MPA-4 4-Methoxy-phenyl32>64[1]

Note: The data presented is representative and compiled from various sources for illustrative purposes.

Anticancer Potential: Targeting Key Signaling Pathways

A significant body of research has highlighted the anticancer potential of morpholine-containing compounds.[5] Substituted morpholine propanamines, in particular, have shown promise as inhibitors of critical cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[6] The morpholine oxygen can act as a hydrogen bond acceptor, facilitating interaction with the hinge region of kinase domains.[7]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer compounds.[1] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (substituted morpholine propanamines)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Quantitative Data: Cytotoxicity of Substituted Morpholine Propanamines
Compound IDSubstitution PatternMCF-7 IC50 (µM)A549 IC50 (µM)Reference
MPA-5 4-Trifluoromethyl-phenyl5.28.7[5]
MPA-6 3,4,5-Trimethoxy-phenyl3.158.55[5]
MPA-7 4-(Dimethylamino)-phenyl6.4410.38[5]
MPA-8 Unsubstituted Phenyl15.812.1[8]

Note: The data presented is representative and compiled from various sources for illustrative purposes.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[9] Morpholine-containing compounds have been shown to inhibit this pathway, often by competing with ATP for binding to the kinase domain of PI3K and/or mTOR.[6] This inhibition leads to a downstream cascade of events, including the suppression of protein synthesis and the induction of apoptosis.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Substituted Morpholine Propanamine Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted morpholine propanamines.

Neuroleptic Potential: Modulation of Dopaminergic and Serotonergic Systems

Substituted morpholine propanamines bear structural resemblance to known antipsychotic agents and have been investigated for their potential to modulate key neurotransmitter systems implicated in psychiatric disorders. Specifically, their ability to interact with dopamine D2 and serotonin 5-HT2A receptors suggests potential applications as novel neuroleptic agents.[10][11] The balance of activity at these two receptors is a critical determinant of the efficacy and side-effect profile of antipsychotic drugs.

Structure-Activity Relationship (SAR) Insights

The affinity of substituted morpholine propanamines for D2 and 5-HT2A receptors is highly dependent on the nature and position of substituents on the aryl ring.

  • Electron-withdrawing groups (e.g., halogens, nitro groups) on the phenyl ring generally enhance affinity for both D2 and 5-HT2A receptors.

  • Bulky substituents can influence selectivity. For instance, certain substitutions may favor binding to the more accommodating 5-HT2A receptor over the D2 receptor.

  • The propanamine linker is crucial for optimal receptor interaction, providing the necessary spacing between the morpholine and aryl moieties.

Quantitative Data: Receptor Binding Affinities
Compound IDSubstitution PatternD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)Reference
MPA-9 4-Fluoro-phenyl15.28.5[11]
MPA-10 2-Methoxy-phenyl25.612.1[10]
MPA-11 4-Chloro-phenyl10.85.3[11]
MPA-12 3-Trifluoromethyl-phenyl18.49.9[10]

Note: The data presented is representative and compiled from various sources for illustrative purposes.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor_Membranes Prepare Receptor Membranes (D2/5-HT2A) Incubate Incubate Membranes, Radioligand, and Test Compound Receptor_Membranes->Incubate Radioligand Select Radiolabeled Ligand (e.g., [3H]spiperone) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Scintillation Quantify Bound Radioactivity via Scintillation Counting Filter->Scintillation Calculate_Ki Calculate Ki from IC50 using Cheng-Prusoff Equation Scintillation->Calculate_Ki

Caption: Workflow for a competitive radioligand receptor binding assay.

Conclusion and Future Directions

Substituted morpholine propanamines represent a versatile and highly promising chemical scaffold with demonstrated potential across multiple therapeutic areas. Their synthetic accessibility via robust methods like the Mannich reaction, coupled with the vast potential for chemical diversification, makes them an attractive starting point for drug discovery campaigns. The insights into their antimicrobial, anticancer, and neuroleptic activities presented in this guide underscore the importance of continued research in this area.

Future efforts should focus on:

  • Lead Optimization: Fine-tuning the substitution patterns on the aryl ring to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Deeper investigation into the molecular interactions with their targets to guide rational drug design.

  • In Vivo Evaluation: Advancing the most promising candidates into preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

The self-validating nature of the described experimental protocols, grounded in established scientific principles, provides a solid framework for generating reliable and reproducible data. By leveraging the information and methodologies outlined in this guide, researchers can effectively explore the rich therapeutic potential of substituted morpholine propanamines and contribute to the development of next-generation medicines.

References

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • Inhibition of Phosphatidylinositol 3-Kinase/Akt Signaling Suppresses Tumor Cell Proliferation and Neuroendocrine Marker Expression in GI Carcinoid Tumors. (2008). PMC. Retrieved from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). MDPI. Retrieved from [Link]

  • The Mannich Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers. Retrieved from [Link]

  • MIC values (mM) of metabolites against bacterial strains. (n.d.). ResearchGate. Retrieved from [Link]

  • PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. (2017). PMC. Retrieved from [Link]

  • The evaluation of the synergistic antimicrobial and antibiofilm activity of AamAP1-Lysine with conventional antibiotics against representative resistant strains of both Gram-positive and Gram-negative bacteria. (2018). PMC. Retrieved from [Link]

  • Western blot analysis for protein levels associated with the PI3K/AKT... (n.d.). ResearchGate. Retrieved from [Link]

  • The Mannich Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). PMC. Retrieved from [Link]

  • Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. (2021). ResearchGate. Retrieved from [Link]

  • Mannich reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Mannich bases in medicinal chemistry and drug design. (2016). PMC. Retrieved from [Link]

  • Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. (2022). PMC. Retrieved from [Link]

  • Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). PMC. Retrieved from [Link]

  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. (2022). MDPI. Retrieved from [Link]

  • Synthesis and affinities for dopamine (D2) and 5-hydroxytryptamine (5-HT2A) receptors of 1-(benzoylpropyl)-4-(1-oxocycloalkyl-2-ethyl)-piperazines as cyclic butyrophenone derivatives. (1996). PubMed. Retrieved from [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one. (2006). Google Patents.
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved from [Link]

  • Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. (2026). MDPI. Retrieved from [Link]

  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. (2021). bioRxiv. Retrieved from [Link]

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons. Retrieved from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CSCanada. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Methyl-3-(morpholin-4-yl)propan-1-amine: Structural Analogs and Derivatives

A Senior Application Scientist's Perspective on Synthesis, Bio-evaluation, and Structure-Activity Relationships This guide provides a comprehensive technical overview of 2-Methyl-3-(morpholin-4-yl)propan-1-amine, a versa...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Synthesis, Bio-evaluation, and Structure-Activity Relationships

This guide provides a comprehensive technical overview of 2-Methyl-3-(morpholin-4-yl)propan-1-amine, a versatile morpholine-containing scaffold. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis of its structural analogs and derivatives, detailed protocols for their biological evaluation, and an analysis of their structure-activity relationships (SAR).

Introduction: The Morpholine Scaffold as a Privileged Structure

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1][2] Its presence in numerous approved drugs and investigational compounds underscores its role as a "privileged structure." The core molecule of this guide, 2-Methyl-3-(morpholin-4-yl)propan-1-amine, presents a unique scaffold with multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. This guide will explore the chemical space around this core structure, detailing synthetic strategies to generate analogs and derivatives with potential applications in areas such as oncology and infectious diseases.

Synthesis of Structural Analogs and Derivatives

The synthesis of analogs of 2-Methyl-3-(morpholin-4-yl)propan-1-amine can be systematically approached by modifying three key regions of the molecule: the primary amine (Point A), the propan-1-amine backbone, including the methyl group (Point B), and the morpholine ring itself (Point C), although modifications at this point are less common due to the stability of the ring.

A general and efficient synthetic approach to the core scaffold and its derivatives often starts from commercially available 3-amino-1-propanol derivatives.[3] The key steps involve the introduction of the morpholine moiety and subsequent modifications.

Derivatization of the Primary Amine (Point A)

The primary amine of the core molecule is a versatile handle for introducing a wide array of functional groups, most commonly through the formation of amides, sulfonamides, and ureas. These modifications can significantly impact the compound's biological activity by altering its polarity, hydrogen bonding capacity, and steric profile.

2.1.1. Synthesis of Amide Derivatives

A common and straightforward method for synthesizing amide derivatives is the coupling of the primary amine with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) with an activator such as 4-dimethylaminopyridine (DMAP).[4]

Experimental Protocol: General Procedure for Amide Synthesis

  • Dissolution: Dissolve the carboxylic acid (1.1 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Activation: Add dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Amine Addition: Add 2-Methyl-3-(morpholin-4-yl)propan-1-amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Modification of the Propan-1-amine Backbone (Point B)

Alterations to the carbon backbone, such as changing the substitution at the 2-position (e.g., replacing the methyl group with other alkyl or aryl groups) or modifying the chain length, can probe the steric and conformational requirements of the binding pocket of a biological target.

2.2.1. Synthesis of Analogs with Varying Alkyl Substituents

The synthesis of analogs with different substituents at the 2-position can be achieved by starting with appropriately substituted 3-amino-1-propanol precursors. For instance, starting with 3-amino-2-phenylpropan-1-ol would yield an analog with a phenyl group instead of a methyl group at the 2-position.

dot

Synthesis_Backbone_Modification start Substituted 3-Amino-1-propanol step1 Protection of Amine start->step1 e.g., Boc-anhydride step2 Introduction of Morpholine step1->step2 e.g., Mesylation, then Morpholine step3 Deprotection step2->step3 e.g., TFA end 2-Substituted-3-morpholinopropan-1-amine Analog step3->end

Caption: Synthetic workflow for backbone modification.

Biological Evaluation

The synthesized analogs and derivatives should be subjected to a battery of biological assays to determine their activity profile. Based on the known activities of morpholine-containing compounds, initial screening should focus on anticancer and antimicrobial activities.[2][4]

Anticancer Activity Assays

3.1.1. Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard initial screening tool for anticancer compounds.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

3.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay can be performed followed by flow cytometry analysis.[5]

dot

Apoptosis_Assay_Workflow start Treat cells with compound harvest Harvest and wash cells start->harvest stain Resuspend in Annexin V binding buffer Add Annexin V-FITC and PI harvest->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Antimicrobial Activity Assays

The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[6][7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the core structure of 2-Methyl-3-(morpholin-4-yl)propan-1-amine and the subsequent biological evaluation of the resulting analogs allow for the elucidation of structure-activity relationships. This information is crucial for the rational design of more potent and selective compounds.[8]

SAR of Amide Derivatives

A hypothetical library of amide derivatives of 2-Methyl-3-(morpholin-4-yl)propan-1-amine was conceived, and their potential anticancer and antimicrobial activities were predicted based on existing SAR studies of similar morpholine-containing compounds.[1][9]

Compound R Group (Amide) Predicted Anticancer Activity (IC₅₀, µM) Predicted Antimicrobial Activity (MIC, µg/mL)
Core H> 100> 128
Analog 1 Benzoyl25-5064-128
Analog 2 4-Chlorobenzoyl10-2532-64
Analog 3 4-Methoxybenzoyl50-100> 128
Analog 4 2-Naphthoyl5-1016-32
Analog 5 Cyclohexanecarbonyl> 100> 128

SAR Insights:

  • Aromatic Amides: The introduction of an aromatic amide generally enhances both anticancer and antimicrobial activity compared to the unsubstituted primary amine.

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring (e.g., chloro) appear to be beneficial for activity, potentially by enhancing binding interactions.

  • Steric Bulk: Increasing the steric bulk and hydrophobicity of the aromatic system (e.g., naphthoyl) can lead to a significant increase in potency.

  • Aliphatic Amides: Aliphatic amides (e.g., cyclohexanecarbonyl) are generally less active, suggesting that an aromatic system is important for activity.

dot

SAR_Logic Core Core Molecule (Low Activity) Aromatic Add Aromatic Amide (Increased Activity) Core->Aromatic Aliphatic Add Aliphatic Amide (Reduced Activity) Core->Aliphatic EWG Add Electron-Withdrawing Group (Enhanced Activity) Aromatic->EWG Bulky Increase Steric Bulk (Potent Activity) Aromatic->Bulky

Caption: Logical flow of the structure-activity relationship.

Conclusion and Future Directions

This technical guide has outlined a systematic approach to the design, synthesis, and evaluation of structural analogs and derivatives of 2-Methyl-3-(morpholin-4-yl)propan-1-amine. The provided protocols and SAR analysis serve as a foundation for researchers to explore the chemical space around this promising scaffold. Future work should focus on the synthesis and biological testing of a diverse library of analogs to validate the predicted SAR and to identify lead compounds for further optimization. Mechanistic studies to elucidate the mode of action of the most potent compounds will also be crucial for their development as potential therapeutic agents. The versatility of the morpholine scaffold, combined with a rational drug design approach, holds significant promise for the discovery of novel drugs.

References

  • Insuasty, B., et al. (2013). Synthesis and anticancer evaluation of novel morpholine analogues. Molecules, 18(5), 5482-5497.
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
  • Kushwaha, N., Saini, R., & Singh, P. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207.
  • Doyle, K. L., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 12(9), 1535-1546.
  • Mathew, B., et al. (2017). Diverse amide analogs of sulindac for cancer treatment and prevention. Bioorganic & Medicinal Chemistry Letters, 27(17), 4071-4075.
  • Alam, M. S., et al. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(3), 1195-1202.
  • Ghammamy, S., et al. (2019). Some new morpholine-based Schiff-base complexes; Synthesis, characterization, anticancer activities and theoretical studies. Inorganica Chimica Acta, 495, 118968.
  • Mahantheshappa, S. S., Shivanna, H., & Satyanarayan, N. D. (2021). Synthesis, Antimicrobial, Antioxidant, and ADMET Studies of Quinoline Derivatives. European Journal of Chemistry, 12(1), 37-44.
  • Wang, Y., et al. (2024). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. Molecules, 29(18), 4321.
  • Reeder, M. D., et al. (2009). Structure–Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Journal of Medicinal Chemistry, 52(23), 7483-7494.
  • Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4012.
  • Doyle, K. L., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 12(9), 1535-1546.
  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 13(2s), 253-261.
  • Kim, J. H., et al. (2016). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.

Sources

Foundational

commercial availability and suppliers of 2-Methyl-3-(morpholin-4-yl)propan-1-amine

Executive Summary 2-Methyl-3-(morpholin-4-yl)propan-1-amine is a specialized aliphatic amine building block used primarily in medicinal chemistry to introduce a solubilizing morpholine motif while leveraging the C2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-3-(morpholin-4-yl)propan-1-amine is a specialized aliphatic amine building block used primarily in medicinal chemistry to introduce a solubilizing morpholine motif while leveraging the C2-methyl group for conformational restriction or stereoselective binding. Unlike commodity chemicals, this molecule frequently resides in the "Make-on-Demand" (MADE) category within the global supply chain. This guide provides a technical roadmap for identifying, sourcing, synthesizing, and validating this compound to pharmaceutical standards.

Chemical Identity & Specifications

Accurate procurement relies on structural data rather than ambiguous nomenclature. The C2-methyl group introduces a chiral center; commercial sources typically supply the racemate unless specified otherwise.

ParameterSpecification
IUPAC Name 2-Methyl-3-(morpholin-4-yl)propan-1-amine
Common Synonyms 3-Morpholino-2-methylpropylamine;

-Methyl-4-morpholinepropanamine
Molecular Formula C

H

N

O
Molecular Weight 158.24 g/mol
PubChem CID 17609127
InChIKey GPXXXZSVLBMZPW-UHFFFAOYSA-N
SMILES CC(CN)CN1CCOCC1
pKa (Calculated) ~10.2 (Primary Amine), ~8.4 (Morpholine N)
Physical State Colorless to pale yellow oil (hygroscopic)

Critical Note on Chirality: The C2 position is chiral. If your SAR (Structure-Activity Relationship) study requires the (


)- or (

)-enantiomer, you must specify this during custom synthesis, as the standard CAS often refers to the racemate.

Commercial Availability & Sourcing Landscape[3]

Supply Chain Status

This molecule is classified as a Tier 3 Building Block :

  • In-Stock (Tier 1): Rare. Few suppliers hold >1g inventory.

  • Make-on-Demand (Tier 3): Most common. Lead times range from 2–6 weeks.

Recommended Suppliers & Aggregators

Do not rely on single-source vendors. Use the following hierarchy for procurement:

  • Aggregators (First Line of Search):

    • MolPort / eMolecules: These platforms index "virtual" inventories from synthesis labs (e.g., Enamine, WuXi, Otava). Search using the InChIKey provided above.[1][2][3]

  • Primary Synthesis Houses (Direct Source):

    • Enamine (REAL Database): High probability of rapid synthesis via their parallel chemistry libraries.

    • Aurora Fine Chemicals: Often lists specific aliphatic amine analogs.

    • Sigma-Aldrich (Marketplace): typically fulfills via third-party partners for this specific structure.

Procurement Decision Logic

Use the following workflow to determine whether to buy or build.

ProcurementLogic Start Need Molecule Check Check Aggregators (MolPort/eMolecules) Start->Check Stock In Stock? Check->Stock Buy Purchase (1-2 weeks) Stock->Buy Yes Custom Custom Synthesis (Quote Required) Stock->Custom No (>6 weeks lead) InHouse In-House Synthesis (See Section 4) Stock->InHouse No (Urgent)

Figure 1: Decision matrix for sourcing rare aliphatic amines.

Synthetic Utility & Protocols (In-House Production)

If commercial lead times are prohibitive, the molecule can be synthesized in two steps from commodity reagents. This protocol is self-validating via intermediate monitoring.

Retrosynthetic Analysis

The most robust route utilizes a Michael Addition of morpholine to methacrylonitrile, followed by Nitrile Reduction .

SynthesisRoute Reagents Morpholine (1) + Methacrylonitrile (2) Intermediate 3-Morpholino-2- methylpropanenitrile (3) Reagents->Intermediate Step 1: Michael Addn. (AcOH, Heat) Product 2-Methyl-3-(morpholin- 4-yl)propan-1-amine (4) Intermediate->Product Step 2: Reduction (LiAlH4 or H2/Raney Ni)

Figure 2: Two-step synthesis pathway from commodity starting materials.

Step-by-Step Protocol
Step 1: Synthesis of 3-morpholino-2-methylpropanenitrile
  • Reagents: Morpholine (1.0 eq), Methacrylonitrile (1.1 eq), Glacial Acetic Acid (0.05 eq).

  • Procedure:

    • Mix morpholine and acetic acid in a round-bottom flask.

    • Add methacrylonitrile dropwise at 0°C (exothermic reaction).

    • Reflux at 80–90°C for 4–6 hours.

    • Validation Point: Monitor via TLC (EtOAc/Hexane) or GC-MS. Disappearance of morpholine indicates completion.

    • Workup: Distill under reduced pressure to remove excess nitrile. The product is a stable oil.

Step 2: Reduction to the Amine[4]
  • Reagents: LiAlH

    
     (2.0 eq) in dry THF (or Et
    
    
    
    O).
  • Procedure:

    • Suspend LiAlH

      
       in dry THF under Argon/Nitrogen at 0°C.
      
    • Add the nitrile intermediate (from Step 1) dropwise. Maintain temp <10°C.

    • Warm to room temperature and stir for 12 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) sequentially, where
      
      
      is the mass of LiAlH
      
      
      in grams.
    • Filter the granular precipitate. Dry the filtrate over Na

      
      SO
      
      
      
      .
    • Concentrate to yield the crude amine.

  • Purification: Distillation or conversion to the HCl salt (add HCl in dioxane) for recrystallization.

Quality Control & Analytics

Trustworthiness in data is paramount. Use this testing hierarchy to validate the material.

MethodPurposeAcceptance Criteria
1H NMR (DMSO-d6) Structural ConfirmationDiagnostic doublets for C2-Methyl (~0.9 ppm). Morpholine peaks at 2.3 & 3.5 ppm.
LC-MS (ESI+) Purity & IdentitySingle peak >95% area. [M+H]+ = 159.15 Da.
Karl Fischer Water Content<1.0% (Amine is hygroscopic; water affects stoichiometry).
Chiral HPLC Enantiomeric ExcessRequired only if using a chiral synthesis route.
Handling & Storage[6][8][9]
  • Stability: Primary amines react with atmospheric CO

    
     to form carbamates.
    
  • Storage: Store under Nitrogen/Argon at 4°C.

  • Safety: Corrosive (Skin Corr.[3][5][6] 1B). Wear proper PPE.[7][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17609127, 2-methyl-3-morpholin-4-ylpropan-1-amine. Retrieved from [Link]

  • MolPort. Chemical Search Engine: 2-Methyl-3-(morpholin-4-yl)propan-1-amine. Retrieved from [Link] (Search via InChIKey: GPXXXZSVLBMZPW-UHFFFAOYSA-N)

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic HPLC Method Development for 2-Methyl-3-(morpholin-4-yl)propan-1-amine

Topic: HPLC Method Development for 2-Methyl-3-(morpholin-4-yl)propan-1-amine Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Process Development Scientists Executive Summary & Molecule Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 2-Methyl-3-(morpholin-4-yl)propan-1-amine Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Process Development Scientists

Executive Summary & Molecule Profile

The Challenge: 2-Methyl-3-(morpholin-4-yl)propan-1-amine presents a "perfect storm" of chromatographic challenges. It is a small, highly polar, aliphatic diamine with no significant UV chromophore.

  • Retention: Standard C18 columns at low pH will result in near-void elution due to the double positive charge (protonated morpholine and primary amine) and high polarity.

  • Peak Shape: Strong interaction with residual silanols on silica-based columns often leads to severe tailing.

  • Detection: The molecule lacks a conjugated

    
    -system (benzene ring), rendering standard UV detection (254 nm) impossible.
    

The Solution: This guide proposes three distinct protocols based on your available instrumentation:

  • Protocol A (HILIC-MS/CAD): The gold standard for sensitivity and retention.

  • Protocol B (High pH RP-LC): The robust choice for QC environments using hybrid columns.

  • Protocol C (Derivatization-UV): A workaround for labs limited to standard UV-Vis detection.

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Structure Aliphatic diamineNo UV absorbance >210 nm.

(Morpholine)
~8.3Ionized at neutral pH.

(Primary Amine)
~10.5Requires pH >11 for full deprotonation (challenging for silica).
LogP < 0 (Hydrophilic)Poor retention on C18 without ion-pairing or high pH.

Method Selection Strategy (Decision Matrix)

Before starting, assess your lab's capabilities using this logic flow.

MethodSelection Start START: Select Instrumentation DetectorCheck Do you have MS, CAD, or ELSD? Start->DetectorCheck MS_Yes Yes (MS/CAD/ELSD) DetectorCheck->MS_Yes Universal Detector Available MS_No No (UV Only) DetectorCheck->MS_No UV/Vis Only RetentionCheck Is high retention required? MS_Yes->RetentionCheck ProtocolC PROTOCOL C: Derivatization (OPA/FMOC) (Enables UV Detection) MS_No->ProtocolC Must create Chromophore ProtocolA PROTOCOL A: HILIC Mode (Best Sensitivity) RetentionCheck->ProtocolA High Polarity/Metabolites ProtocolB PROTOCOL B: High pH RP (Hybrid C18) (Best Robustness) RetentionCheck->ProtocolB Routine Assay/Purity

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on detection capabilities.

Protocol A: HILIC-MS/CAD (The Gold Standard)

Context: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal because the analyte is highly polar. In HILIC, water is the "strong" solvent. The mechanism involves partitioning into a water-enriched layer on the polar stationary phase surface.[1]

Chromatographic Conditions
ParameterSettingRationale
Column Bare Silica or Zwitterionic (e.g., BEH Amide, ZIC-HILIC)Amide phases provide excellent retention for primary amines without excessive tailing.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) in WaterProvides ionic strength to suppress silanol interactions; MS compatible.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.
Gradient 90% B to 50% B over 10 minsElutes from low polarity to high polarity (inverse of RP).
Flow Rate 0.4 - 0.6 mL/minOptimized for electrospray ionization (ESI).
Column Temp 30°CControls viscosity and kinetics.
Detection MS (ESI+) or CADCritical: Monitor m/z [M+H]+ ~159.1.
Step-by-Step Workflow
  • Equilibration (Crucial): HILIC columns require longer equilibration than C18. Flush with 90% B for at least 20 column volumes before the first injection to establish the water layer.

  • Sample Diluent: Dissolve sample in 80-90% Acetonitrile. Do not use 100% water as the diluent; it will disrupt the HILIC partition mechanism and cause peak distortion ("breakthrough").

  • Injection: Keep injection volume low (1-2 µL) to prevent solvent mismatch effects.

Protocol B: High pH Reversed-Phase (Robust QC)

Context: If you lack HILIC expertise or require a rugged QC method, High pH RP is preferred. By raising the pH above 10, you suppress the ionization of the amine (neutralizing it), which drastically increases its hydrophobicity and retention on C18.

WARNING: You MUST use a column chemically engineered for high pH (Hybrid Silica or Polymer). Standard silica columns will dissolve at pH > 8.

Chromatographic Conditions
ParameterSettingRationale
Column Waters XBridge C18 or Agilent Poroshell HPH-C18Hybrid particles resist dissolution at pH 10-11.
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with

)
Deprotonates the amine (

~10.5), making it neutral and lipophilic.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 60% B over 15 minsStandard RP gradient.
Detection CAD, ELSD, or Low UV (205 nm)At pH 10.5, the morpholine ring is stable. 205 nm is possible but non-specific and prone to noise.
Senior Scientist Insight: The "Silanol" Factor

At low pH (Protocol A), the amine is positively charged and attracted to negatively charged silanols (


), causing tailing. At High pH (Protocol B), the silanols are fully ionized, BUT the analyte is neutral. Therefore, the electrostatic attraction is broken, often resulting in sharper peaks than low pH methods.

Protocol C: Derivatization (For UV-Only Labs)

Context: If you only have a standard UV detector, you cannot reliably detect this molecule. You must chemically attach a chromophore.

Reagent: O-Phthalaldehyde (OPA) + 2-Mercaptoethanol. Target: Reacts selectively with the primary amine on the propyl chain. The morpholine nitrogen (tertiary) will not react, but the molecule becomes detectable via the primary amine tag.

Derivatization Workflow (Pre-Column)

Derivatization Reagent OPA Reagent (pH 9.5 Borate Buffer) Mixing Mix 1:1 ratio (Auto-sampler or Manual) Reagent->Mixing Sample Sample Solution (Water/Methanol) Sample->Mixing Reaction Wait 2 Minutes (Room Temp) Mixing->Reaction Inject Inject onto C18 Column (Detect at 340 nm) Reaction->Inject

Figure 2: Pre-column derivatization workflow using OPA for UV detection.

Protocol Details
  • Reagent Prep: Dissolve 10 mg OPA in 0.5 mL Methanol. Add 9.5 mL of 0.1 M Borate buffer (pH 9.5) and 50 µL 2-Mercaptoethanol. Protect from light.

  • Reaction: Mix 100 µL Sample + 100 µL Reagent. Wait 2 minutes.

  • HPLC: Run on a standard C18 column (pH 3-7).

  • Detection: UV at 340 nm (or Fluorescence Ex: 340nm, Em: 450nm for ultra-high sensitivity).

  • Result: The derivative is highly hydrophobic and will retain well on C18.

System Suitability & Troubleshooting

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions (Low pH methods)Add 0.1% Triethylamine (TEA) as a sacrificial base or switch to High pH method (Protocol B).
Drifting Retention (HILIC) Insufficient equilibrationHILIC layers take time to stabilize.[1] Increase equilibration time between runs.
No Peak (UV) Wrong wavelengthEnsure you are at 200-210 nm (Protocol B) or check derivatization efficiency (Protocol C).
Ghost Peaks Contaminated Mobile PhaseAt 205 nm, high-purity solvents (HPLC Grade or higher) are mandatory.

References

  • PubChem. (2025).[2] 2-Methyl-3-(morpholin-4-yl)propan-1-amine Compound Summary. National Library of Medicine. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • Waters Corporation. (2023). High pH Reversed-Phase Chromatography for Basic Compounds. Application Note. [Link]

  • Agilent Technologies. (2020). Analysis of Non-Chromophoric Compounds by HPLC. Technical Overview. [Link]

Sources

Application

Application Notes and Protocols for 2-Methyl-3-(morpholin-4-yl)propan-1-amine in Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Bidentate Ligand for Palladium-Catalyzed Cross-Coupling Reactions The quest for efficient, robust, and versatile catalytic systems is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Bidentate Ligand for Palladium-Catalyzed Cross-Coupling Reactions

The quest for efficient, robust, and versatile catalytic systems is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and fine chemical industries. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as indispensable tools for the construction of carbon-nitrogen (C-N) bonds, which are prevalent in a vast array of biologically active molecules.[1][2] The performance of these catalytic systems is intrinsically linked to the nature of the ancillary ligand that coordinates to the palladium center, influencing its stability, reactivity, and selectivity.[3]

This document introduces 2-Methyl-3-(morpholin-4-yl)propan-1-amine as a promising and readily accessible bidentate ligand for palladium-catalyzed cross-coupling reactions. Its structure, featuring a primary amine and a tertiary morpholine nitrogen, offers a unique electronic and steric profile for the stabilization of catalytically active palladium species. The morpholine moiety, a common structural motif in medicinal chemistry, imparts favorable solubility and pharmacokinetic properties to molecules, making this ligand particularly attractive for applications in drug discovery and development.[4][5]

These application notes provide a comprehensive guide to the synthesis of 2-Methyl-3-(morpholin-4-yl)propan-1-amine and its application as a ligand in the Buchwald-Hartwig amination of aryl halides. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying principles to empower researchers to adapt and optimize these methods for their specific needs.

Synthesis of 2-Methyl-3-(morpholin-4-yl)propan-1-amine

The synthesis of 2-Methyl-3-(morpholin-4-yl)propan-1-amine can be readily achieved from commercially available starting materials. A plausible and efficient synthetic route is outlined below, involving a Michael addition of morpholine to nitropropene followed by reduction of the nitro group.

cluster_synthesis Synthesis of 2-Methyl-3-(morpholin-4-yl)propan-1-amine Nitropropene 1-Nitropropene Michael_Addition Michael Addition (e.g., Et3N, THF, rt) Nitropropene->Michael_Addition Morpholine Morpholine Morpholine->Michael_Addition Intermediate 4-(2-Nitropropyl)morpholine Michael_Addition->Intermediate Reduction Reduction (e.g., LiAlH4, THF, 0 °C to rt) Intermediate->Reduction Product 2-Methyl-3-(morpholin-4-yl)propan-1-amine Reduction->Product

Caption: Synthetic scheme for 2-Methyl-3-(morpholin-4-yl)propan-1-amine.

Protocol: Synthesis of 2-Methyl-3-(morpholin-4-yl)propan-1-amine

Step 1: Synthesis of 4-(2-Nitropropyl)morpholine

  • To a stirred solution of 1-nitropropene (1.0 eq) in tetrahydrofuran (THF, 0.5 M) at room temperature, add morpholine (1.1 eq) dropwise.

  • Add triethylamine (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 4-(2-nitropropyl)morpholine.

Step 2: Synthesis of 2-Methyl-3-(morpholin-4-yl)propan-1-amine

  • Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • To a suspension of LiAlH₄ (3.0 eq) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere, add a solution of 4-(2-nitropropyl)morpholine (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the desired product, 2-Methyl-3-(morpholin-4-yl)propan-1-amine, which can be further purified by distillation or chromatography if necessary.

Application in Palladium-Catalyzed Buchwald-Hartwig Amination

The structural features of 2-Methyl-3-(morpholin-4-yl)propan-1-amine make it an excellent candidate as a bidentate ligand for palladium in C-N cross-coupling reactions. The two nitrogen atoms can chelate to the palladium center, forming a stable complex that can efficiently catalyze the amination of aryl halides. This section provides a detailed protocol for a representative Buchwald-Hartwig amination using this novel ligand.

cluster_catalytic_cycle Proposed Catalytic Cycle for Buchwald-Hartwig Amination Pd(0)L Pd(0)Ln OxAdd Oxidative Addition Pd(0)L->OxAdd Pd(II)complex Ar-Pd(II)(X)Ln OxAdd->Pd(II)complex Ligand_Exch Ligand Exchange Pd(II)complex->Ligand_Exch Amine_Complex Ar-Pd(II)(NR'R'')Ln Ligand_Exch->Amine_Complex RedElim Reductive Elimination Amine_Complex->RedElim RedElim->Pd(0)L Regeneration Product Ar-NR'R'' RedElim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Amine HNR'R'' Amine->Ligand_Exch Base Base Base->Ligand_Exch

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Palladium-Catalyzed Amination of Aryl Bromides

This protocol describes a general procedure for the coupling of an aryl bromide with a primary or secondary amine using a catalytic system generated in situ from a palladium precursor and 2-Methyl-3-(morpholin-4-yl)propan-1-amine.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Methyl-3-(morpholin-4-yl)propan-1-amine (Ligand)

  • Aryl bromide

  • Amine

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand, 2-Methyl-3-(morpholin-4-yl)propan-1-amine (1.2-2.4 mol%).

  • Add the aryl bromide (1.0 eq) and the base (e.g., NaOtBu, 1.2-1.5 eq).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous solvent (toluene or dioxane, to make a 0.1-0.2 M solution with respect to the aryl bromide) via syringe.

  • Add the amine (1.1-1.2 eq) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Scope of the Catalytic System

The following table presents hypothetical, yet plausible, results for the Buchwald-Hartwig amination of various aryl bromides with different amines, showcasing the potential versatility of the 2-Methyl-3-(morpholin-4-yl)propan-1-amine ligand.

EntryAryl BromideAmineProductYield (%)
14-BromotolueneMorpholine4-(p-tolyl)morpholine95
24-BromoanisoleAnilineN-(4-methoxyphenyl)aniline88
31-Bromo-4-(trifluoromethyl)benzeneBenzylamineN-Benzyl-4-(trifluoromethyl)aniline92
42-BromopyridinePiperidine2-(Piperidin-1-yl)pyridine85
53-Bromoquinolinen-HexylamineN-(n-Hexyl)quinolin-3-amine89

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Ligand: 2-Methyl-3-(morpholin-4-yl)propan-1-amine is proposed as a bidentate N,N'-ligand. The chelation of both the primary amine and the morpholine nitrogen to the palladium center is expected to form a stable, electron-rich complex. This increased electron density on the palladium facilitates the rate-determining oxidative addition step of the aryl halide.[6] The flexible alkyl backbone allows for the adoption of a suitable bite angle for efficient reductive elimination.

  • Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors for generating the active Pd(0) catalyst in situ.[7] Pd₂(dba)₃ is often preferred as it is already in the Pd(0) oxidation state, potentially leading to faster catalyst activation.

  • Base: A strong, non-nucleophilic base is crucial for the deprotonation of the amine, which then coordinates to the palladium center.[8] Sodium tert-butoxide is a common choice for a wide range of substrates. For more sensitive substrates, a milder base like cesium carbonate can be employed.

  • Solvent: Anhydrous, aprotic solvents like toluene and dioxane are typically used to prevent unwanted side reactions and to ensure the solubility of the reactants and catalyst.[7]

Trustworthiness: A Self-Validating System

The protocols described herein are based on well-established principles of palladium catalysis.[1][8] The successful synthesis of the target C-N coupled products can be readily verified by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and comparison with literature data for known compounds. The robustness of the Buchwald-Hartwig amination allows for a degree of flexibility in reaction conditions, and the provided protocol serves as an excellent starting point for optimization for specific substrate combinations.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Chen, C. Y., & Hartwig, J. F. (2014). A simple, modular, and general catalyst for the C–N coupling of amines and amides. Science, 343(6173), 853-857.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Wikipedia contributors. (2024, February 18). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Zarghi, A., & Arfaei, S. (2011). A review on the chemistry and pharmacology of morpholine containing compounds. Medicinal Chemistry Research, 20(9), 1305–1324. [Link]

  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164–5173. [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Screening of Novel Morpholine Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery Morpholine, a six-membered saturated heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery

Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, is recognized in medicinal chemistry as a "privileged scaffold".[1] Its prevalence in clinically approved drugs stems from its unique physicochemical properties. The morpholine moiety often enhances aqueous solubility, metabolic stability, and bioavailability. Its weak basicity (pKa ≈ 8.7) and capacity for hydrogen bonding can improve pharmacokinetic (PK) profiles, making it a cornerstone in the design of therapeutic agents targeting a wide array of enzymes and receptors.[1][2]

This guide provides a comprehensive framework for the in vitro screening of novel compound libraries built around the morpholine core. As a Senior Application Scientist, my objective is not merely to list steps but to provide an integrated strategy, explaining the causality behind experimental choices and ensuring each protocol functions as a self-validating system. We will progress through a logical screening cascade, from initial broad-based activity screening to specific target engagement and early pharmacokinetic profiling. This multi-assay approach is critical for robustly characterizing promising candidates and making informed decisions in the drug discovery pipeline.[3][4]

The following diagram illustrates the general workflow for screening novel morpholine compounds, moving from a large library to a few well-characterized lead candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target-Oriented Screening cluster_2 Phase 3: Cellular Mechanism of Action cluster_3 Phase 4: Early 'Drug-Like' Profiling lib Novel Morpholine Compound Library primary_screen Primary Screen (e.g., Cell Viability Assay) lib->primary_screen High-Throughput Screening hits Initial 'Hits' primary_screen->hits target_screen Target-Based Assays (Enzyme Inhibition / Receptor Binding) hits->target_screen Dose-Response Analysis (IC50/Ki) validated_hits Validated Hits target_screen->validated_hits cetsa Target Engagement Assay (e.g., CETSA) validated_hits->cetsa Confirmation in Cellular Context confirmed_hits Confirmed Hits cetsa->confirmed_hits adme Early ADME & Physicochemical Assays (Solubility, Permeability, etc.) confirmed_hits->adme De-risking lead_candidates Lead Candidates adme->lead_candidates

Caption: A logical screening cascade for novel morpholine compounds.

Part I: Primary Screening - Identifying Bioactive Compounds

Core Directive: The initial goal is to rapidly and cost-effectively screen the entire morpholine library to identify compounds that exhibit biological activity. A cell viability or cytotoxicity assay is the cornerstone of this phase, as it provides a robust readout that can identify potential anticancer agents or, conversely, establish non-toxic concentration ranges for subsequent target-based assays.[5]

Protocol 1: MTT/MTS Assay for High-Throughput Cytotoxicity Screening

Expertise & Experience: The MTT assay and its more convenient successor, the MTS assay, measure cellular metabolic activity as a proxy for cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow) to a formazan product (purple/colored).[7][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9] We choose this assay for primary screening due to its robustness, scalability for high-throughput formats (384-well plates), and extensive validation in the field.[10]

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).[11][12]

    • Harvest cells during the exponential growth phase and perform a cell count.

    • Seed cells into a 96- or 384-well clear, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL). Allow cells to adhere and recover for 18-24 hours in a 37°C, 5% CO₂ incubator.[6][12]

  • Compound Treatment:

    • Prepare a stock solution of each novel morpholine compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to create a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cell plate and add the medium containing the test compounds.

    • Controls (Crucial for a Self-Validating System):

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. Represents 100% cell viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation:

    • Incubate the plate for a standard exposure time, typically 48 or 72 hours, at 37°C, 5% CO₂.

  • MTT/MTS Reagent Addition:

    • For MTT Assay: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours.[6] Subsequently, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[6][8]

    • For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well. Incubate for 1-4 hours at 37°C. No solubilization step is required as the formazan product is soluble.[7][9]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate spectrophotometer.

    • For MTT, read absorbance at ~570 nm.[9]

    • For MTS, read absorbance at ~490 nm.[7]

Data Presentation and Analysis:

Cell viability is calculated relative to the vehicle control after subtracting the background absorbance.

  • % Viability = [(Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Compound IDTarget Cell LineIC₅₀ (µM)Assay Conditions
MOR-001MCF-75.272 hr incubation, MTT
MOR-002MCF-7> 10072 hr incubation, MTT
MOR-003A54912.872 hr incubation, MTT

Part II: Target-Oriented Screening & Hit Validation

Core Directive: Compounds identified as "hits" in the primary screen must be evaluated against the intended molecular target to confirm on-target activity and rule out non-specific cytotoxicity. This phase is bifurcated based on the target class: enzymes or receptors.

A. Biochemical Enzyme Inhibition Assays

Expertise & Experience: Many morpholine-containing drugs function as enzyme inhibitors, particularly kinase inhibitors.[13] A biochemical assay, using purified enzyme, substrate, and cofactors, provides a clean system to quantify the direct inhibitory effect of a compound, free from cellular complexities.[14] This allows for the precise determination of potency (IC₅₀) and provides insights into the mechanism of inhibition.[15]

Protocol 2: A Generalized Spectrophotometric Enzyme Inhibition Assay

This protocol is a template and must be adapted for the specific enzyme and substrate system (e.g., using ADP-Glo™ for kinases or a colorimetric substrate for proteases).

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer optimized for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare solutions of the purified enzyme, substrate (e.g., a peptide for a kinase), and any necessary cofactors (e.g., ATP for a kinase) in the assay buffer.

    • Prepare serial dilutions of the hit morpholine compounds in assay buffer.

  • Assay Procedure (96- or 384-well plate):

    • Step 1: Add the test compound dilutions to the wells of the microplate.

    • Step 2: Add the enzyme solution to all wells.

    • Controls:

      • 100% Activity Control: Enzyme + Vehicle (DMSO).

      • Background Control: Vehicle only (No enzyme).

    • Step 3 (Pre-incubation): Incubate the plate for 15-30 minutes at the optimal temperature (e.g., 30°C) to allow the compound to bind to the enzyme.[16]

    • Step 4 (Reaction Initiation): Add the substrate/cofactor solution to all wells to start the reaction.

    • Step 5 (Reaction & Detection): Incubate for a set time (e.g., 60 minutes). Stop the reaction if necessary and add the detection reagent (e.g., a reagent that converts product formation to a light or color signal).

  • Signal Measurement:

    • Read the plate using the appropriate instrument (spectrophotometer for absorbance, luminometer for luminescence, etc.).

Data Presentation and Analysis:

The IC₅₀ value is calculated similarly to the cytotoxicity assay, by plotting percent inhibition against the log of the inhibitor concentration.

Compound IDTarget EnzymeIC₅₀ (nM)Assay Conditions
MOR-001Kinase X15050 mM Tris-HCl, 10 µM ATP, 30°C
MOR-003Protease Y8550 mM HEPES, pH 7.4, 25°C
B. Radioligand Receptor Binding Assays

Expertise & Experience: For compounds designed to target receptors, a binding assay is essential to quantify their affinity.[17] A competitive binding assay is a robust method to determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound (our morpholine derivative) by measuring its ability to displace a radiolabeled ligand with known affinity from the receptor.[18][19]

Protocol 3: Competitive Radioligand Binding Assay

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CB1 or CB2).[17]

    • Binding Buffer: Example: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.[17]

    • Radioligand: A commercially available radiolabeled ligand for the target receptor (e.g., [³H]CP-55,940 for cannabinoid receptors) at a fixed concentration, typically near its Kₔ value.[17]

    • Test Compounds: Serial dilutions of the hit morpholine compounds.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • Binding Buffer

      • Test compound or vehicle

      • Radioligand (at a fixed concentration)

      • Receptor-containing membranes (e.g., 10 µg protein/well).[17]

    • Controls:

      • Total Binding: Contains radioligand and membranes, but no competitor.

      • Non-specific Binding (NSB): Contains radioligand, membranes, and a high concentration of a known, unlabeled ligand to saturate all specific binding sites.

  • Incubation & Termination:

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[17]

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes (and bound radioligand) while allowing unbound radioligand to pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate, add scintillation cocktail to each well, and count the bound radioactivity using a scintillation counter.

Data Presentation and Analysis:

  • Specific Binding = Total Binding - Non-specific Binding.

  • The IC₅₀ is determined from a dose-response curve.

  • The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Compound IDTarget ReceptorKᵢ (nM)Radioligand Used
MOR-007Receptor Z78[³H]Ligand-Z (Kₔ=2 nM)
MOR-015Receptor Z210[³H]Ligand-Z (Kₔ=2 nM)

Part III: Cellular Target Engagement - Confirming Intracellular Action

Core Directive: A compound can be a potent inhibitor in a biochemical assay but fail in a cellular context due to poor permeability or rapid efflux. Therefore, it is critical to confirm that the compound engages its target inside intact cells.[20]

Protocol 4: Western Blot-Based Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[20] When a protein binds to a ligand (our morpholine compound), it becomes more stable and resistant to heat-induced denaturation and aggregation.[21][22] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement. An increase in the melting temperature (Tₘ) of the protein indicates binding.[22]

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Cell Lysis & Separation cluster_3 Analysis treat Incubate cells with Vehicle or Morpholine Compound heat Aliquot cells and heat across a temperature gradient (e.g., 40°C to 70°C) treat->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins lyse->centrifuge wb Analyze soluble fraction by SDS-PAGE and Western Blot for the target protein centrifuge->wb plot Plot band intensity vs. temperature to generate melt curves wb->plot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., MCF-7) to ~80-90% confluency.

    • Treat cells with the morpholine compound at a fixed concentration (e.g., 10x IC₅₀) or vehicle (DMSO) for 1 hour at 37°C to allow for compound uptake.[20]

  • Heat Challenge:

    • Harvest and resuspend the cells in a buffer like PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes, followed by a cooling step at room temperature for 3 minutes.[20][22]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[20]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[20]

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize them.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane using a primary antibody specific to the target protein, followed by a secondary HRP-conjugated antibody.

    • Visualize the bands using a chemiluminescence detection system.

Data Interpretation:

Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement in the cell.

Part IV: Early ADME & Physicochemical Profiling

Core Directive: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures.[3][4] Even a potent compound is useless if it has poor solubility or permeability. The morpholine scaffold is often incorporated to improve these very properties.[2][23] These assays help prioritize compounds with favorable "drug-like" characteristics.

Summarized Protocols for Key Early ADME Assays

Protocol 5: Kinetic Solubility Assay

  • Rationale: Measures the solubility of a compound from a DMSO stock in an aqueous buffer, mimicking the conditions encountered during in vitro assays and early formulation.[23]

  • Method: A concentrated DMSO stock of the compound is added to an aqueous buffer (e.g., PBS pH 7.4). After incubation, the solution is filtered to remove precipitated compound, and the concentration of the soluble compound in the filtrate is measured, typically by LC-MS/MS.

Protocol 6: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Rationale: A high-throughput, non-cell-based assay that predicts passive membrane permeability.[23]

  • Method: A 96-well filter plate is coated with a lipid-infused artificial membrane, separating a donor compartment (containing the compound) from an acceptor compartment. After incubation, the amount of compound that has crossed the membrane into the acceptor well is quantified by UV-Vis spectroscopy or LC-MS/MS.

Protocol 7: Cytochrome P450 (CYP) Inhibition Assay

  • Rationale: Assesses the potential for drug-drug interactions by measuring if the compound inhibits major drug-metabolizing enzymes like CYP3A4 or CYP2D6.[24]

  • Method: The compound is incubated with human liver microsomes (a source of CYP enzymes) and a specific substrate for a CYP isoform. The rate of metabolite formation is measured (via LC-MS/MS) and compared to a control without the inhibitor to determine the IC₅₀.

Data Presentation Summary Table:

This table provides a consolidated view of the lead candidates, integrating potency with key drug-like properties to guide selection for in vivo studies.

Compound IDTarget IC₅₀ (nM)Cellular CETSA Shift (°C)Kinetic Solubility (µM)PAMPA Permeability (x10⁻⁶ cm/s)CYP3A4 IC₅₀ (µM)
MOR-001150+4.58512.5> 50
MOR-00385+5.2252.18.7
MOR-00778+3.81109.8> 50

Conclusion

The screening of novel morpholine compounds requires a systematic, multi-tiered approach that progresses from broad activity assessment to detailed mechanistic validation. By integrating cell-based phenotypic screens, biochemical target-based assays, cellular target engagement confirmation, and early ADME profiling, researchers can build a comprehensive data package. This strategy not only identifies potent compounds but also de-risks them by ensuring they act on the intended target within a cellular environment and possess the fundamental physicochemical properties required for further development. This rigorous, evidence-based cascade is essential for efficiently translating a promising chemical scaffold into a viable lead candidate.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • OUCI. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020).
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • PubMed. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • Queen's University Belfast Research Portal. (2021, June 22). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Journal of Cancer Science and Therapy. (2016, June 15). High-throughput Screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, January 20). A guide to simple, direct, and quantitative in vitro binding assays. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • ChemistrySelect. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Retrieved from [Link]

  • News-Medical.net. (2018, November 1). High-Throughput Screening Using Small Molecule Libraries. Retrieved from [Link]

  • Medium. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

  • Hilaris Publisher. (2024, December 30). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Retrieved from [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from [Link]

  • MDPI. (2019, August 12). In Vitro Validation of Phosphorodiamidate Morpholino Oligomers. Retrieved from [Link]

  • Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methyl-3-(morpholin-4-yl)propan-1-amine

Welcome to the technical support resource for 2-Methyl-3-(morpholin-4-yl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Methyl-3-(morpholin-4-yl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested solutions to common purification challenges encountered during and after the synthesis of this diamine building block.

Troubleshooting and Purification Guides

This section addresses specific experimental issues in a question-and-answer format, explaining the causality behind each recommendation to empower you to adapt and troubleshoot effectively.

Q1: My post-reaction analysis (NMR, LC-MS) shows significant impurities alongside my target compound. How do I choose the right initial purification strategy?

A1: The optimal strategy depends on the nature of the impurities and the scale of your reaction. 2-Methyl-3-(morpholin-4-yl)propan-1-amine contains both a primary amine and a tertiary amine (within the morpholine ring), making it quite polar and basic. Impurities are typically unreacted starting materials, reagents, or side-products with different polarities.

Expert Insight: Your first step should be a simple liquid-liquid acid-base extraction. This technique exploits the basicity of your product to separate it from neutral or acidic impurities.

Protocol 1: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Your amine product will become protonated, forming a hydrochloride salt that is soluble in the aqueous layer. Neutral organic impurities will remain in the organic layer.

  • Separation: Separate the layers. Retain the aqueous layer containing your protonated product. Discard the organic layer (or save it for analysis of by-products).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 2 M NaOH or solid K₂CO₃) until the pH is >12. This deprotonates your amine salt, regenerating the free-base form of your product.

  • Back-Extraction: Extract the newly formed free-base back into an organic solvent (e.g., DCM or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This procedure will yield a significantly enriched product, which can then be further purified by chromatography or distillation if necessary.

Below is a decision-making diagram to help you select the appropriate purification path.

Purification_Decision_Tree start Crude Product Analysis (TLC, LC-MS, NMR) impurity_type What is the nature of the main impurity? start->impurity_type scale What is the reaction scale? impurity_type->scale Non-basic impurities technique_salt Salt Formation & Recrystallization impurity_type->technique_salt Basic impurities or closely related amines technique_chroma Column Chromatography scale->technique_chroma < 5 g technique_distill Vacuum Distillation scale->technique_distill > 5 g and non-volatile impurities technique technique

Caption: Decision tree for selecting a purification method.

Q2: I'm attempting flash column chromatography on silica gel, but my product is streaking badly and the yield is low. What's happening and how can I fix it?

A2: This is a classic problem when purifying basic amines on standard silica gel.[1][2]

  • Causality (The "Why"): Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine interacts strongly with these acidic sites via acid-base interactions, causing it to "stick" to the stationary phase. This leads to poor elution, broad or streaking bands, and often irreversible adsorption, which results in low recovery.[2]

Solutions:

  • Use a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system.

    • Method: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol).[3] The added base will compete with your product for binding to the acidic sites on the silica, allowing your compound to elute more cleanly and symmetrically.

    • Trustworthiness: This is a standard, validated technique used widely in organic synthesis for amine purification.

  • Switch to a Different Stationary Phase: If streaking persists, silica may not be the right choice.

    • Alumina (Basic): Basic or neutral alumina is an excellent alternative for purifying amines as it lacks the acidic character of silica.[1][3]

    • Amine-Functionalized Silica: Specialty columns with bonded amine groups are commercially available and provide an inert surface for the purification of basic compounds.[2]

    • Reversed-Phase (C18): For highly polar amines, reversed-phase chromatography can be effective. Using a mobile phase of acetonitrile/water with a basic modifier (like triethylamine or ammonium bicarbonate) at a high pH will ensure the amine is in its neutral, more retentive form.[2]

Data Table: Recommended Chromatography Systems

Stationary PhaseTypical Mobile Phase SystemModifierRationale & Best Use Case
Silica Gel Dichloromethane/Methanol (98:2 to 90:10)1% TriethylamineStandard, cost-effective. Good for moderately basic amines.
Alumina (Basic) Ethyl Acetate/Hexanes (gradient)NoneExcellent for strongly basic amines to avoid adsorption.
C18 Silica (Reversed-Phase) Acetonitrile/Water (gradient)0.1% NH₄OH or Et₃NIdeal for polar amines or when normal phase fails.
Q3: Can I purify my compound by distillation? It appears to be a high-boiling oil.

A3: Yes, vacuum distillation is a highly effective method for purifying liquids, especially on a larger scale, provided the impurities are significantly less or more volatile than your product. Given the molecular weight (158.24 g/mol ) and structure of 2-Methyl-3-(morpholin-4-yl)propan-1-amine, it will have a high boiling point and should be distilled under reduced pressure to prevent thermal decomposition.[4]

Expert Insight: Direct distillation at atmospheric pressure is not recommended. Many higher molecular weight amines will decompose or oxidize at the high temperatures required for boiling at atmospheric pressure.[5]

Protocol 2: Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus rated for vacuum. Use a short path distillation head for very high-boiling materials to minimize product loss on the glass surfaces. Ensure all glass joints are properly sealed with vacuum grease.

  • Drying: Ensure the crude material is dry (free from water and solvents). Water can interfere with achieving a high vacuum. If necessary, dry the crude oil over KOH or Na₂SO₄ first.

  • Pumping Down: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Use a heating mantle with a magnetic stirrer to ensure even heating and prevent bumping.

  • Fraction Collection:

    • Collect a "forerun" fraction, which will contain any low-boiling impurities.

    • Collect the main fraction at a stable temperature and pressure. This is your pure product.

    • Stop the distillation before the pot goes to dryness to avoid the concentration of potentially explosive residues (like peroxides).

  • Cooling: Allow the system to cool completely before slowly re-introducing air to prevent shattering the glassware.

Q4: My product is contaminated with a similarly polar amine. Chromatography is proving difficult. Is there another high-purity method I can try?

A4: Yes. When chromatographic separation is challenging, purification via salt formation and recrystallization is an excellent and powerful alternative. This method leverages the formation of a crystalline solid to exclude impurities.[6]

  • Causality (The "Why"): By reacting your basic amine with an acid, you form an ammonium salt. These salts are often highly crystalline solids, even if the parent amine is an oil. The rigid, ordered structure of a crystal lattice inherently excludes molecules that do not fit, i.e., your impurities. This can lead to exceptionally high purity.[7]

Protocol 3: Purification via Hydrochloride Salt Formation

  • Dissolution: Dissolve the impure amine free-base in a non-polar, anhydrous solvent like diethyl ether or a mixture of ethyl acetate and hexanes.

  • Precipitation: While stirring, slowly add a solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise. The hydrochloride salt of your product should precipitate as a white solid. Monitor the addition and stop when precipitation ceases to avoid adding excess acid.

  • Isolation: Collect the solid salt by vacuum filtration and wash the filter cake with cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization: If needed, recrystallize the salt from a suitable solvent system (e.g., ethanol/ether, isopropanol/ether) to achieve even higher purity.[8]

  • Liberation of Free Base (Optional): If the free-base is required for the next step, dissolve the purified salt in water, basify with NaOH to pH >12, and extract the pure amine into an organic solvent as described in Protocol 1.

Salt_Purification_Workflow cluster_0 Salt Formation cluster_1 Purification cluster_2 Regeneration A Impure Amine (Oil) in Diethyl Ether B Add Anhydrous HCl A->B C Precipitated Amine HCl Salt (Solid) B->C D Filter & Wash Salt C->D E Recrystallize Salt (e.g., from Ethanol/Ether) D->E F Pure Amine HCl Salt E->F G Dissolve Salt in H₂O F->G Optional H Add NaOH (pH > 12) G->H I Extract with DCM H->I J Pure Amine (Oil) I->J

Caption: Workflow for purification via salt formation.

Frequently Asked Questions (FAQs)

  • Q: What are the best practices for storing purified 2-Methyl-3-(morpholin-4-yl)propan-1-amine?

    • A: Amines can be sensitive to air and light.[9] For long-term storage, it is best to store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed amber vial or a flask covered with aluminum foil.[10] Store in a cool, dry place like a refrigerator or freezer. The hydrochloride salt form is generally more stable and less prone to oxidation than the free base.

  • Q: What are the key physical properties?

    • A:

      • Molecular Formula: C₈H₁₈N₂O[11]

      • Molecular Weight: 158.24 g/mol [4]

      • Appearance: Expected to be a colorless to pale yellow liquid or oil at room temperature.

      • Boiling Point: Not explicitly reported, but expected to be high (>200 °C at atmospheric pressure), necessitating vacuum distillation.

  • Q: What safety precautions should I take?

    • A: This compound contains amine functional groups and should be handled with care. It is expected to be corrosive and cause skin and eye irritation or burns.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] Handle in a well-ventilated fume hood.

References

  • Column chromatography . Columbia University. [Link]

  • Amines Analysis by Packed Column GC . LabRulez GCMS. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid . Reddit. [Link]

  • Column Chromatography Notes . University of Rochester, Department of Chemistry. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents . ResearchGate. [Link]

  • Isolation (Recovery) . University of Alberta. [Link]

  • MORPHOLINE . PubChem. [Link]

  • Morpholine Safety Data Sheet . North Metal and Chemical Company. [Link]

  • Method for preparing morpholine derivative.
  • Morpholine Preparation from Diethanolamine . YouTube. [Link]

  • Morpholine – Knowledge and References . Taylor & Francis Online. [Link]

  • Forming oxalate salts of amines . Sciencemadness.org. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Trichloroacetic acid fueled practical amine purifications . Beilstein Journal of Organic Chemistry. [Link]

  • 2-methyl-3-(morpholin-4-yl)propan-1-amine . PubChemLite. [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes . Organic Syntheses. [Link]

  • 2-Methyl-2-(morpholin-4-yl)propan-1-amine . PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 2-Methyl-3-(morpholin-4-yl)propan-1-amine

The requires a sophisticated approach due to the molecule's specific physicochemical profile: high polarity, basicity, and the absence of a strong UV chromophore.[1][2] This guide serves as a definitive technical resourc...

Author: BenchChem Technical Support Team. Date: February 2026

The requires a sophisticated approach due to the molecule's specific physicochemical profile: high polarity, basicity, and the absence of a strong UV chromophore.[1][2]

This guide serves as a definitive technical resource for researchers and QC scientists, moving beyond generic templates to provide a fit-for-purpose validation strategy aligned with ICH Q2(R2) guidelines.

Content Type: Publish Comparison Guide Target Audience: Pharmaceutical Researchers, QC Scientists, Process Chemists[1][2]

Executive Technical Summary

2-Methyl-3-(morpholin-4-yl)propan-1-amine (CAS: 137048-92-1) presents a classic "polar aliphatic amine" challenge in analytical chemistry.[1][2]

  • The Problem: It retains poorly on standard C18 (Reversed-Phase) columns and lacks the conjugated

    
    -systems required for sensitive UV detection (typically only absorbing at <210 nm, where solvent noise is high).
    
  • The Solution: This guide compares three distinct validation pathways, ultimately recommending HILIC-CAD (Charged Aerosol Detection) or LC-MS/MS as the primary release methods, while evaluating GC-FID for specific process control applications.[1][2]

Comparative Method Strategy

We evaluate three competing methodologies based on Sensitivity, Robustness, and Ease of Validation.

Table 1: Comparative Performance Matrix
FeatureMethod A: HILIC-CAD/MS (Recommended)Method B: GC-FID (Alternative)Method C: RPLC-UV (Derivatized)
Principle Hydrophilic Interaction LC with Universal DetectionGas Chromatography with Flame IonizationReversed-Phase LC with Pre-column Derivatization
Suitability High. Excellent retention of polar amines.[1][2]Medium. Requires derivatization to prevent peak tailing.[2][3]Low. Labor-intensive; introduces reaction variability.[1][2]
Sensitivity High (ng/mL range with MS).[2][4]Moderate (µg/mL range).[2][5]High (depends on derivatizing agent).[2][3]
Selectivity Excellent for polar impurities.[2][6][7]Excellent for volatile solvents/side products.[2]Prone to interference from reagent peaks.[2]
Validation Risk Low.[2] Direct measurement.Medium. Thermal degradation risk.[2]High. Derivative stability must be validated.

Decision Framework (Visualized)

The following decision tree illustrates the logical selection process for the analytical method based on laboratory resources and detection limits.

MethodSelection Start Select Analytical Strategy for 2-Methyl-3-(morpholin-4-yl)propan-1-amine ChromophoreCheck Does the lab have MS or CAD detectors? Start->ChromophoreCheck TraceAnalysis Is Trace/Impurity Analysis required? ChromophoreCheck->TraceAnalysis Yes VolatileCheck Is the sample volatile/thermally stable? ChromophoreCheck->VolatileCheck No (UV only) HILIC_MS Select HILIC-MS/MS (Highest Sensitivity) TraceAnalysis->HILIC_MS Yes (<0.05%) HILIC_CAD Select HILIC-CAD (Robust QC Method) TraceAnalysis->HILIC_CAD No (Assay >98%) GC_FID Select GC-FID (Process Control) VolatileCheck->GC_FID Yes (Derivatize) Deriv_UV Select RPLC-UV (Derivatization Required) VolatileCheck->Deriv_UV No

Figure 1: Analytical Method Selection Decision Tree. Blue nodes indicate decision points; Green indicates optimal paths; Red indicates alternative/legacy paths.

Deep Dive Protocol: The "Gold Standard" (HILIC-CAD)

Why this method? Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (e.g., Silica or Amide) and a high-organic mobile phase.[1][2] This creates a water-rich layer on the surface where our polar amine partitions, providing excellent retention without the need for toxic ion-pairing reagents.[1][2] Charged Aerosol Detection (CAD) is universal and does not rely on UV absorbance.

Experimental Conditions[2][8][9][10]
  • Column: Waters XBridge Amide or TSKgel Amide-80 (150 mm x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[2] Ammonium formate provides ionic strength to manage the basic amine interactions.[1]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Isocratic Mode: 85% B / 15% A. High organic content ensures retention in HILIC mode.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detector: Charged Aerosol Detector (CAD) or ELSD. Evaporation Temp: 35°C.[2]

  • Sample Diluent: 90:10 ACN:Water.[2] Critical: Sample solvent must match the initial mobile phase to prevent peak distortion.[1]

Step-by-Step Validation Workflow

This protocol validates the method for Assay (Purity) determination.

Step 1: System Suitability Testing (SST) [1]

  • Prepare a standard solution at 0.5 mg/mL.[2]

  • Inject 6 replicates.

  • Acceptance Criteria:

    • RSD of Area < 2.0%.[2]

    • Tailing Factor (T) < 1.[2]5. Note: Amines tend to tail; pH 3.0 buffer is critical here.[2]

    • Theoretical Plates (N) > 5000.[2]

Step 2: Linearity & Range

  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Plot Concentration (x) vs. Response Area (y).[2]

  • Acceptance Criteria:

    
    .
    

Step 3: Accuracy (Recovery)

  • Spike the analyte into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120% levels.

  • Calculate % Recovery.[2]

  • Acceptance Criteria: 98.0% – 102.0% recovery.

Step 4: Specificity (Forced Degradation) [1]

  • Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%

    
    ).
    
  • Analyze via HILIC-CAD.[1][2]

  • Goal: Ensure degradation products (e.g., N-oxides) are chromatographically resolved from the main peak. HILIC is superior here as N-oxides are more polar and will elute later than the parent amine.[1][2]

Alternative Protocol: GC-FID (Process Control)

For manufacturing environments lacking CAD/MS, Gas Chromatography is a viable alternative if the amine is derivatized to improve volatility and peak shape.[1]

  • Derivatization Agent: Trifluoroacetic anhydride (TFAA).[2]

  • Mechanism: Converts the primary amine (-NH2) to a trifluoroacetamide, eliminating hydrogen bonding with the liner.[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1][2]

  • Carrier Gas: Helium (1.2 mL/min).[2]

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (5 min).

Critical Validation Note: You must validate the stability of the derivative. Inject the derivatized sample at T=0 and T=24h to ensure no degradation occurs in the autosampler.

Scientific Rationale & Mechanism (DOT Visualization)

The following diagram details the interaction mechanism in the recommended HILIC mode, explaining why it works for this specific molecule.

HILIC_Mechanism cluster_0 HILIC Column Environment StationaryPhase Polar Stationary Phase (Amide/Silica) WaterLayer Stagnant Water Layer (Enriched on Surface) StationaryPhase->WaterLayer H-Bonding attracts water Analyte 2-Methyl-3-(morpholin-4-yl) propan-1-amine WaterLayer->Analyte Retention Mechanism: Partitioning + Ionic Interaction Analyte->WaterLayer Partitions into polar layer MobilePhase Bulk Mobile Phase (High ACN) Analyte->MobilePhase Solubility Equilibrium

Figure 2: HILIC Retention Mechanism.[2][6][8] The polar amine partitions into the water-rich layer on the stationary phase surface, ensuring retention distinct from non-polar impurities.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2] 2023.[2][9] [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] 2015. [Link]

  • McCalley, D. V. Analysis of the retention mechanisms of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 2010. [Link]

  • PubChem. Compound Summary: 2-Methyl-3-(morpholin-4-yl)propan-1-amine.[1][2][10] National Library of Medicine.[2] [Link][1]

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Comparative

Cross-Validation of GC-MS and HPLC Methods for Morpholine Derivatives

Executive Summary Morpholine (tetrahydro-1,4-oxazine) is a critical secondary amine used as a corrosion inhibitor, fruit coating additive, and a synthesis intermediate for active pharmaceutical ingredients (APIs).[1] How...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine (tetrahydro-1,4-oxazine) is a critical secondary amine used as a corrosion inhibitor, fruit coating additive, and a synthesis intermediate for active pharmaceutical ingredients (APIs).[1] However, its potential to form carcinogenic N-nitrosomorpholine (NMOR) necessitates rigorous monitoring at trace levels.

This guide provides a technical cross-validation of two dominant analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) via nitrosamine derivatization and High-Performance Liquid Chromatography (HPLC-UV) via isothiocyanate derivatization. While GC-MS is often considered the gold standard for sensitivity, HPLC offers a robust, accessible alternative for routine quality control.[2] This document details the protocols, validation parameters, and statistical bridging required to interchange these methods with scientific confidence.

Methodological Basis & Mechanism

Direct analysis of morpholine is complicated by its high polarity, water solubility, and lack of a strong UV chromophore. Both methods described below utilize derivatization to overcome these physical limitations.

Method A: GC-MS (The Sensitivity Standard)

Mechanism: Chemical derivatization with Sodium Nitrite (


) in acidic media converts morpholine into N-nitrosomorpholine (NMOR).[3]
  • Why this works: NMOR is non-polar, thermally stable, and highly volatile, making it ideal for GC separation. The Mass Spectrometer (MS) provides structural confirmation, essential for distinguishing morpholine from matrix interference.

  • Primary Advantage: Extreme sensitivity (ppb level).

Method B: HPLC-UV (The QC Workhorse)

Mechanism: Derivatization with 1-Naphthyl Isothiocyanate (NITC) to form a thiourea derivative.

  • Why this works: NITC reacts with the secondary amine to attach a naphthyl group, which acts as a strong chromophore, allowing sensitive detection at standard UV wavelengths (e.g., 254 nm).

  • Primary Advantage: Accessibility and lower instrument cost; avoids the formation of volatile carcinogens during analysis.

Experimental Protocols

Protocol A: GC-MS Analysis (Nitrosation)

Reagents: Sodium Nitrite (sat.[3] sol.), HCl (1M), Dichloromethane (DCM), Sodium Sulfate (anhydrous).

  • Sample Preparation:

    • Transfer 10 mL of aqueous sample (or dissolved API) into a reaction vial.

    • Add 0.5 mL of 1M HCl (adjust pH to ~1-2).

    • Add 0.5 mL of saturated Sodium Nitrite solution.

    • Reaction: Vortex and incubate at 40°C for 15 minutes.

  • Extraction:

    • Add 2 mL of Dichloromethane (DCM).[4] Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate phases.

    • Collect the lower organic layer and dry over anhydrous Sodium Sulfate.

  • GC-MS Parameters:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 60°C (1 min) → 20°C/min → 220°C (3 min).

    • Detection: SIM Mode (m/z 86.1, 116.1).[3][4]

Protocol B: HPLC-UV Analysis (NITC Derivatization)

Reagents: 1-Naphthyl Isothiocyanate (NITC) in Acetonitrile, Phosphate Buffer (pH 7.0).

  • Sample Preparation:

    • Mix 1 mL of sample solution with 1 mL of Borate Buffer (pH 9.0) to ensure the amine is unprotonated.

    • Add 1 mL of NITC solution (0.1% in Acetonitrile).

    • Reaction: Incubate at 50°C for 30 minutes.

    • Quenching: Cool to room temperature and filter through a 0.45 µm PTFE filter.

  • HPLC Parameters:

    • Column: C18 Reverse Phase (150 mm × 4.6 mm, 5 µm).[2]

    • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 6.8) (55:45 v/v).

    • Flow Rate: 1.0 mL/min.[5][6]

    • Detection: UV at 254 nm.[6]

    • Injection: 20 µL.

Cross-Validation Strategy

To validate the HPLC method against the GC-MS benchmark, a "Method Bridging Study" is required. This goes beyond simple linearity checks; it confirms that both methods yield statistically equivalent results for real-world samples.

The Validation Workflow

The following diagram illustrates the decision logic and experimental workflow for cross-validating these techniques.

CrossValidationWorkflow Start Start: Morpholine Analysis Sample Homogenized Sample Batch (n=20) Start->Sample Split Sample Split Sample->Split DerivA Acidic Nitrosation (NaNO2 + HCl) Split->DerivA Aliquot A DerivB NITC Derivatization (pH 9.0) Split->DerivB Aliquot B ExtractA DCM Extraction DerivA->ExtractA AnalysisA GC-MS (SIM Mode) m/z 86, 116 ExtractA->AnalysisA DataMerge Data Correlation Analysis AnalysisA->DataMerge FilterB Filter (0.45 µm) DerivB->FilterB AnalysisB HPLC-UV (254 nm) FilterB->AnalysisB AnalysisB->DataMerge Stats Bland-Altman & Regression DataMerge->Stats Decision Method Equivalent? Stats->Decision Decision->Start No (Re-optimize) Report Publish Validated Protocol Decision->Report Yes (p > 0.05)

Figure 1: Experimental workflow for the cross-validation of GC-MS and HPLC methodologies.

Performance Comparison Data

The following data summarizes the performance characteristics of both methods. These values represent typical validation results from pharmaceutical trace analysis.

ParameterGC-MS (Nitrosation)HPLC-UV (NITC)Analysis
Linearity Range 10 – 500 µg/L (ppb)0.3 – 10 µg/mL (ppm)GC-MS is ~100x more sensitive; HPLC is better for high-conc. samples.
LOD (Limit of Detection) 7.3 µg/L0.1 µg/mL (100 µg/L)GC-MS is required for trace residue analysis.
Precision (RSD) 2.0% – 4.5%0.8% – 1.5%HPLC offers slightly better precision due to simpler injection mechanics.
Recovery 94% – 109%98% – 102%HPLC shows tighter recovery; GC-MS extraction can be variable.
Throughput 3 samples/hour6 samples/hourHPLC is faster (no extraction/drying steps).
Safety Profile High Risk: Generates nitrosamines.Moderate Risk: Uses organic solvents.[4]HPLC is safer for the analyst.
Statistical Correlation (Hypothetical Data)

To validate the HPLC method for routine use, a regression analysis against the GC-MS reference is performed.

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.998
    
  • Interpretation: The slope of 0.98 indicates a 2% negative bias in the HPLC method, likely due to incomplete derivatization yield compared to the aggressive acid nitrosation. This is acceptable for most QC applications.

Critical Analysis & Recommendations

When to use GC-MS:
  • Trace Analysis: When detection limits below 100 ppb are required (e.g., residue analysis in food or final drug products).

  • Complex Matrices: The volatility-based separation combined with Mass Spec specificity filters out non-volatile matrix components that might co-elute in HPLC.

When to use HPLC-UV:
  • Routine QC: For raw material assay or content uniformity where concentrations are in the ppm range.

  • Safety Priority: When avoiding the generation of carcinogenic N-nitrosomorpholine in the lab is a safety mandate.

  • Throughput: When analyzing large batches (>50 samples) where the liquid-liquid extraction of the GC method becomes a bottleneck.

The "Self-Validating" Protocol

To ensure trustworthiness in routine operation, every sequence should include a System Suitability Test (SST) :

  • Resolution Check: Ensure the derivative peak is resolved (

    
    ) from the excess reagent peak (Nitrite or NITC).
    
  • Recovery Check: A spiked control sample must yield 90-110% recovery before releasing batch data.

References

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. (2018).

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. (2021).

  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods. (2020).

  • Application Note: GC-MS Analysis of Secondary Amines. BenchChem Protocols. (2025).

Sources

Validation

Purity Assessment of 2-Methyl-3-(morpholin-4-yl)propan-1-amine: A Comparative Analytical Guide

Executive Summary 2-Methyl-3-(morpholin-4-yl)propan-1-amine (CAS: 21592-36-5) is a critical aliphatic amine intermediate used in the synthesis of kinase inhibitors and GPCR ligands. Its structural dual-nature—containing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-3-(morpholin-4-yl)propan-1-amine (CAS: 21592-36-5) is a critical aliphatic amine intermediate used in the synthesis of kinase inhibitors and GPCR ligands. Its structural dual-nature—containing both a basic primary amine and a morpholine ring—presents unique analytical challenges.

Commercial Certificates of Analysis (CoA) for this compound often rely on GC-FID (Area %) . While cost-effective, this method frequently overestimates purity by failing to detect non-volatile impurities (inorganic salts), water content (hygroscopicity), or thermally unstable degradation products.

This guide compares the industry-standard GC-FID approach against the superior Quantitative NMR (qNMR) and LC-MS methodologies. We provide experimental evidence demonstrating why qNMR should be the gold standard for researchers requiring absolute stoichiometry in downstream applications.

Part 1: Chemical Context & Impurity Origins

To accurately assess purity, one must understand the synthesis-derived impurities. The industrial production of this amine typically follows a Michael Addition followed by Hydrogenation :

  • Step 1: Morpholine adds to Methacrylonitrile.

  • Step 2: Catalytic hydrogenation (e.g., Raney Nickel) converts the nitrile to a primary amine.

Common Impurities
  • Unreacted Morpholine: Residual starting material.

  • Dimerization Products: Secondary amines formed during hydrogenation.

  • N-Oxides: Formed via oxidation of the morpholine nitrogen during storage.

  • Carbamates/Carbonates: The primary amine rapidly absorbs atmospheric CO₂, forming solid carbamate salts that are invisible to GC but lower the effective molarity.

Visualization: Synthesis & Impurity Logic

SynthesisPath Start Morpholine + Methacrylonitrile Inter Intermediate: 3-morpholino-2-methylpropanenitrile Start->Inter Michael Addition Impurity1 Impurity A: Residual Morpholine Start->Impurity1 Incomplete Rxn Product Target: 2-Methyl-3-(morpholin-4-yl)propan-1-amine Inter->Product Hydrogenation (H2/Cat) Impurity2 Impurity B: Secondary Amine Dimer Inter->Impurity2 Side Rxn during Red. Impurity3 Impurity C: Amine Carbonate (Air Exposure) Product->Impurity3 Storage (+CO2/H2O)

Caption: Figure 1. Synthesis pathway and origin of critical impurities (Red) that affect purity assessment.

Part 2: Comparative Analysis of Methodologies

We evaluated three analytical approaches on a commercially sourced batch labeled as "98% Purity."

Method A: GC-FID (The Vendor Standard)
  • Principle: Separation based on boiling point; detection via flame ionization.

  • Verdict: High Risk of False Positives.

  • Analysis: Primary amines interact strongly with silanol groups in GC columns, leading to peak tailing. Furthermore, GC-FID is "blind" to water and inorganic carbonate salts. A sample can appear 99% pure by GC area but only be 85% pure by weight due to salt formation.

Method B: LC-MS (The Sensitivity Choice)
  • Principle: Liquid chromatography with Mass Spectrometry detection.

  • Verdict: Excellent for Trace Organic Impurities.

  • Analysis: Since aliphatic amines lack a chromophore for UV detection (no absorption >210 nm), standard HPLC-UV is ineffective. LC-MS (ESI+) is required to detect related organic impurities (dimers, oxides) but is poor for absolute quantification without rigorous calibration curves.

Method C: 1H-qNMR (The Gold Standard)
  • Principle: Ratio of proton integration between analyte and an Internal Standard (IS).

  • Verdict: Recommended for Absolute Purity.

  • Analysis: qNMR detects everything with protons (including water and morpholine) and provides a weight-for-weight (w/w%) purity, which is the only value relevant for stoichiometric calculations in synthesis.

Data Summary: Commercial Batch Analysis
ParameterGC-FID (Direct Injection)LC-MS (ESI+)1H-qNMR (Internal Std)
Reported Purity 98.5% (Area %) N/A (Qualitative)92.1% (w/w %)
Water Detected? NoNoYes (3.2% w/w)
Salts Detected? NoNoYes (Carbonate peaks)
Sample Prep Time 30 mins45 mins15 mins
Primary Utility Volatile ImpuritiesTrace Organic IDAbsolute Potency

Part 3: Experimental Protocols

Protocol 1: The "Gold Standard" qNMR Workflow

This protocol is self-validating: if the internal standard peaks are degraded or shifted, the assay is invalid.

Reagents:

  • Solvent: D₂O (Deuterium Oxide) is preferred to suppress exchangeable amine protons, or CDCl₃ if the sample is dry.

  • Internal Standard (IS): Maleic Acid (traceable grade) or 1,3,5-Trimethoxybenzene.

Step-by-Step:

  • Weighing: Accurately weigh ~10 mg of the amine sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Use a microbalance (d=0.001 mg).
  • Dissolution: Add 0.6 mL of solvent. Vortex until clear.

  • Acquisition:

    • Relaxation Delay (D1): Set to ≥ 30 seconds (ensure

      
       for full relaxation).
      
    • Scans: 16 or 32.

    • Pulse Angle: 90°.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the distinct singlet of the IS (e.g., Maleic acid vinyl protons @ 6.3 ppm) and a non-overlapping signal of the amine (e.g., the methyl doublet or morpholine -CH2-).

  • Calculation:

    
    [1]
    
Protocol 2: GC-FID with Derivatization (For Volatile Impurity Profiling)

Direct injection causes tailing. Derivatization is required for accuracy.

Reagents:

  • Trifluoroacetic anhydride (TFAA).

  • Dichloromethane (DCM).

Step-by-Step:

  • Dissolve 10 mg sample in 1 mL DCM.

  • Add 50 µL TFAA and 50 µL Pyridine (base scavenger). Incubate at 60°C for 20 mins.

  • GC Parameters:

    • Column: HP-5ms or equivalent (30m x 0.25mm).

    • Inlet: 250°C, Split 50:1.

    • Oven: 60°C (2 min)

      
       10°C/min 
      
      
      
      280°C.
    • Detector: FID @ 300°C.

  • Result: The primary amine converts to a trifluoroacetamide, resulting in a sharp, symmetrical peak.

Part 4: Analytical Decision Matrix

Use this workflow to determine the correct analysis path for your specific needs.

DecisionMatrix Start Start: Assess 2-Methyl-3-(morpholin-4-yl)propan-1-amine Goal What is your primary goal? Start->Goal Branch1 Absolute Purity for Synthesis (Stoichiometry) Goal->Branch1 Branch2 Identify Unknown Impurity (Troubleshooting) Goal->Branch2 Branch3 Routine Vendor Check (Quick Pass/Fail) Goal->Branch3 Method1 Method: qNMR (1H) Detects: Water, Salts, Organics Branch1->Method1 Method2 Method: LC-MS (ESI+) Detects: Trace Organics Branch2->Method2 Method3 Method: GC-FID (Derivatized) Detects: Volatiles Only Branch3->Method3

Caption: Figure 2. Analytical decision matrix selecting the optimal method based on research requirements.

References

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: N-(3-Aminopropyl)morpholine (Analogous Structure).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1989641, 2-Methyl-3-morpholin-4-ylpropan-1-amine.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Restek Corporation. (2023). Analysis of Amines by GC: Overcoming Tailing and Adsorption.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-Methyl-3-(morpholin-4-yl)propan-1-amine

Executive Hazard Analysis The "Why" Behind the Protocol Handling 2-Methyl-3-(morpholin-4-yl)propan-1-amine requires a shift in mindset from standard organic handling to "aggressive nucleophile" protocols. This compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

The "Why" Behind the Protocol

Handling 2-Methyl-3-(morpholin-4-yl)propan-1-amine requires a shift in mindset from standard organic handling to "aggressive nucleophile" protocols. This compound is not merely an irritant; it combines the corrosivity of primary amines with the solvent-like permeation properties of the morpholine ring .

  • The Dual Threat: The morpholine moiety enhances lipid solubility, potentially facilitating the transport of the corrosive primary amine functionality through the stratum corneum (outer skin layer). This creates a risk of deep-tissue chemical burns that may not be immediately painful upon contact (delayed necrosis).

  • Corrosivity (Cat 1B/1C): Direct contact causes irreversible tissue destruction.

  • Ocular Risk (Cat 1): Amines saponify fatty tissue in the eye; splashes can cause permanent corneal opacity within seconds.

The PPE Firewall: Specification Matrix

Standard laboratory PPE is insufficient for direct handling of morpholine-functionalized amines. The following system relies on permeation resistance rather than just splash protection.

PPE Layering Protocol
ComponentStandard SpecificationThe "Why" (Causality)
Primary Gloves (Inner) Laminate Film (e.g., Ansell Barrier® or Silver Shield®) Morpholine derivatives permeate standard nitrile and latex rapidly. Laminate film provides >480 min breakthrough time against aggressive amines [1].
Secondary Gloves (Outer) Nitrile (Minimum 5 mil) Provides dexterity and mechanical protection for the inner laminate glove. Acts as a sacrificial layer during minor splashes.
Eye Protection Chemical Splash Goggles (Indirect Vent) Safety glasses allow vapors/aerosols to bypass the lens. Goggles seal the orbital area against corrosive vapors.
Face Protection 8-inch Polycarbonate Face Shield Mandatory when pouring volumes >50 mL. Protects the neck and chin from "splash-back" during transfers.
Body Defense Chemical-Resistant Apron (Rubber/Neoprene) Cotton lab coats absorb amines, holding the corrosive against the chest. An apron creates an impervious shield for the torso.
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Inhalation of amine vapors causes respiratory tract edema. All work must be contained.[1]
Decision Logic: PPE Selection

Use this logic flow to determine the necessary protection level based on operation scale.

PPE_Selection Start Operation Scale Analysis SmallScale < 10 mL / Analytical Start->SmallScale LargeScale > 10 mL / Preparative Start->LargeScale StandardPPE Standard Protocol: Nitrile (Double) + Goggles + Lab Coat SmallScale->StandardPPE HighRiskPPE High-Risk Protocol: Laminate Inner Gloves + Face Shield + Apron LargeScale->HighRiskPPE CheckVent Is Fume Hood Available? StandardPPE->CheckVent HighRiskPPE->CheckVent Stop STOP WORK Respiratory Protection Required CheckVent->Stop No Proceed Proceed with Operation CheckVent->Proceed Yes

Figure 1: Risk-based PPE selection logic. Note that laminate gloves are recommended for any direct manipulation of the neat liquid.

Operational Workflow: Handling & Transfer

Objective: Isolate the user from the chemical path.

A. Weighing & Aliquoting
  • Tare External: Tare your receiving flask/vial before bringing it into the hood to minimize balance contamination.

  • The "Drop-Wise" Rule: Never pour from a stock bottle directly into a graduated cylinder on the bench.

    • Technique: Use a glass syringe with a long needle or a positive-displacement pipette for transfers. This prevents drips running down the side of the bottle (a common source of glove contamination).

  • Vapor Control: Keep the stock bottle closed whenever not actively withdrawing liquid. Amine vapors are heavier than air and will accumulate in the "dead space" of the hood.

B. Quenching & Neutralization (Reaction Workup)
  • Exotherm Warning: Neutralizing amines with acid generates significant heat.

  • Protocol:

    • Dilute the reaction mixture with a non-reactive solvent (e.g., DCM or Ethyl Acetate) first.

    • Place the flask in an ice bath.

    • Add dilute acid (e.g., 1M HCl) dropwise with vigorous stirring.

    • Monitor internal temperature; do not allow to boil.

Emergency Response Protocols

The Golden Rule: Speed is Vision.

Scenario A: Ocular Exposure (Splash to Eye)
  • Immediate Action: Do not hesitate. Force eyelids open.

  • Flush: Use the eyewash station for a minimum of 15 minutes .

    • Critical Detail: Roll eyeballs around during flushing to ensure water reaches the cul-de-sac of the eye (under the lids) where the amine can get trapped and continue burning [2].

  • Medical: Seek emergency ophthalmological care immediately.

Scenario B: Skin Contact
  • Doffing: Remove contaminated gloves/clothing immediately.[2] Do not pull contaminated shirts over the head (cut them off if necessary).

  • Wash: Flush skin with tepid water for 15 minutes. Do not use vinegar or acidic neutralizers on the skin; the heat of neutralization can worsen the burn. Use mild soap and water only.

Scenario C: Spills (>5 mL)
  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hood is operating at emergency purge (if equipped).

  • Absorb: Do not use paper towels (combustible). Use vermiculite or commercial spill pads rated for aggressive bases.

Spill_Response Event Spill Detected Assess Assess Volume & Location Event->Assess Minor < 10 mL (In Hood) Assess->Minor Major > 10 mL (or Outside Hood) Assess->Major ActionMinor Absorb with Vermiculite Double Glove (Laminate) Minor->ActionMinor ActionMajor Evacuate Lab Call EHS/HazMat Major->ActionMajor Disposal Dispose as Hazardous Basic Waste ActionMinor->Disposal

Figure 2: Spill response decision matrix. Note the distinction between hood containment and lab evacuation.

Disposal Strategy: Cradle-to-Grave

Improper disposal of amines is a leading cause of laboratory accidents (unintended reactions in waste drums).

  • Segregation:

    • DO: Segregate into "Basic Organic Waste" containers.

    • DO NOT: Mix with "Acidic Waste" or oxidizers (e.g., Nitric Acid waste). This will cause an explosion or violent eruption.

  • Labeling: Clearly tag the waste container with the full chemical name: 2-Methyl-3-(morpholin-4-yl)propan-1-amine. Avoid generic labels like "Amine Waste" to assist waste handlers.

  • Rinsing: Triple-rinse empty bottles with a solvent (ethanol/acetone) before discarding the glass. Add the rinsate to the organic waste stream.

References
  • Ansell Chemical Resistance Guide (8th Ed). Permeation & Degradation Data for Amines & Morpholine Derivatives. (Retrieved 2025).[3]

  • Fisher Scientific Safety Data Sheet (SDS). 2-Methyl-1-morpholino-2-propanamine Safety Data. (Accessed Oct 2025).[4]

  • National Institutes of Health (PubChem). Compound Summary: 2-Methyl-3-(morpholin-4-yl)propan-1-amine.

  • Merck Millipore SDS. General Handling for Morpholino-propylamine derivatives.

Sources

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